(+)-Benalaxyl
Description
Properties
IUPAC Name |
methyl (2S)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQIRJHIZUAQP-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N([C@@H](C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20243159 | |
| Record name | L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97716-85-3 | |
| Record name | (+)-Benalaxyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97716-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benalaxyl, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097716853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Alanine, N-(2,6-dimethylphenyl)-N-(phenylacetyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20243159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENALAXYL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06UBT0512C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (+)-Benalaxyl Against Oomycetes
Executive Summary: This document provides a comprehensive technical overview of the molecular mechanism of action of (+)-Benalaxyl, a phenylamide fungicide, against Oomycete pathogens. This compound, the biologically active R-enantiomer of benalaxyl, functions as a potent and specific inhibitor of ribosomal RNA (rRNA) synthesis by targeting RNA Polymerase I. This targeted disruption of a fundamental cellular process leads to the cessation of mycelial growth and sporulation, providing effective disease control. However, the site-specific nature of its action makes it prone to resistance development, primarily through mutations in the target enzyme. This guide details the core mechanism, presents quantitative efficacy data, outlines key experimental protocols for its study, and discusses the molecular basis of fungicide resistance.
Introduction to Oomycetes and Phenylamide Fungicides
Oomycetes, or water molds, are a group of filamentous eukaryotic microorganisms that are phenotypically similar to fungi but belong to the Kingdom Stramenopila, making them more closely related to diatoms and brown algae[1]. They are responsible for some of the most devastating plant diseases, including late blight of potato and tomato (Phytophthora infestans) and downy mildews[1][2][3]. A key biochemical difference from true fungi is the absence of ergosterol in their cell membranes and a cell wall primarily composed of cellulose and β-glucans, not chitin[1]. This distinction renders many conventional fungicides ineffective against Oomycetes[4].
The phenylamides, introduced in the late 1970s, were a breakthrough in Oomycete control[2][5]. This class of systemic fungicides, which includes metalaxyl, mefenoxam, and benalaxyl, exhibits high specific activity against pathogens in the Peronosporales order (e.g., Phytophthora, Pythium, Plasmopara)[5][6]. They are known for their rapid absorption and acropetal translocation within the plant, providing protective, curative, and eradicant action[6].
This compound: An Overview
Benalaxyl is a chiral compound existing as two enantiomers (R and S). The R-enantiomer, known as this compound or Benalaxyl-M, is the more biologically active form[6]. Modern formulations focus on this active isomer to reduce the application rates of non-active ingredients into the environment. Like other phenylamides, its mode of action is highly specific, targeting a single site within the pathogen's cellular machinery.
Core Mechanism of Action: Inhibition of RNA Polymerase I
The primary mode of action for all phenylamide fungicides, including this compound, is the specific inhibition of nucleic acid synthesis[6]. Extensive research has demonstrated that this is achieved by targeting RNA Polymerase I (RNApolI), the enzyme responsible for the transcription of ribosomal RNA (rRNA) genes in the nucleolus[7][8].
rRNA is the essential catalytic component of ribosomes, the cellular machinery for protein synthesis. By inhibiting RNApolI, this compound effectively halts the production of new ribosomes, leading to a rapid cessation of protein synthesis and, consequently, all growth-related activities. This mechanism is highly specific to Oomycetes, with negligible impact on the corresponding enzymes in plants and other non-target organisms.
Cellular and Morphological Effects
The inhibition of rRNA synthesis translates into several observable effects on the Oomycete life cycle. While this compound does not typically inhibit zoospore release or initial host penetration, it is a powerful inhibitor of post-infection development[5]. The key effects include:
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Inhibition of Mycelial Growth: The inability to synthesize proteins prevents the extension of hyphae, halting the colonization of host tissue[5].
-
Suppression of Sporangial Formation: The production of sporangia, which are crucial for asexual reproduction and secondary disease cycles, is halted[5].
-
Reduced Lesion Expansion: As a result of growth inhibition, the development and expansion of disease lesions on the host plant are arrested.
A potential secondary mode of action has been suggested, involving the inhibition of zoospore germination and a loss of cell permeability, but this typically occurs at much higher concentrations than those required to inhibit RNA synthesis[9].
Quantitative Efficacy of this compound
The efficacy of a fungicide is quantified by its EC₅₀ value, which is the concentration required to inhibit 50% of pathogen growth compared to an untreated control[10][11]. Oomycete populations are typically classified as sensitive, intermediate, or resistant based on their EC₅₀ values to phenylamides. While values vary by species and specific isolate, the following table provides a representative comparison.
| Sensitivity Status | Typical EC₅₀ Range for Phenylamides (µg/mL) | Efficacy Level |
| Sensitive (Wild-Type) | 0.01 - 1.0 | High efficacy; complete control at label rates. |
| Intermediate | 1.0 - 50.0 | Reduced efficacy; partial control may be seen. |
| Resistant | > 100.0 | Ineffective; fungicide provides no disease control. |
| Table 1. Representative EC₅₀ values for phenylamide fungicides against Oomycetes, illustrating the classification of sensitivity and resistance. Data compiled from multiple sources indicating ranges for sensitive and resistant populations[5][7][12]. |
The Molecular Basis of Resistance
The high specificity of this compound makes it susceptible to resistance development. Resistance to phenylamides in Oomycete populations is a well-documented phenomenon that emerged shortly after their commercial introduction[2][12].
The primary mechanism of resistance is a modification of the fungicide's target site[7]. This is caused by mutations in the nuclear gene encoding a subunit of RNA Polymerase I.
-
Genetic Basis: Resistance is typically conferred by a single, incompletely dominant major gene[8].
-
Target-Site Mutation: In Phytophthora infestans, single nucleotide polymorphisms (SNPs) in the RPA190 gene, which encodes the largest subunit of RNApolI, have been strongly linked to resistance. Specifically, a T1145A SNP resulting in a tyrosine-to-phenylalanine substitution at amino acid position 382 (Y382F) showed a high association with mefenoxam (a related phenylamide) insensitivity[2][7][13].
-
Cross-Resistance: A critical feature is that a mutation conferring resistance to one phenylamide will confer resistance to all others, including metalaxyl, mefenoxam, benalaxyl, and oxadixyl. This is known as cross-resistance[2][5].
Key Experimental Protocols
The investigation of this compound's mechanism and the monitoring of resistance rely on standardized laboratory assays.
Fungicide Sensitivity Testing (Mycelial Growth Inhibition)
This protocol, often called an "amended agar medium" or "poison plate" assay, is the standard method for determining EC₅₀ values[9][10][11].
Methodology:
-
Prepare Fungicide Stock: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Medium Amendment: Prepare a suitable growth medium for the target Oomycete (e.g., V8 juice agar, corn meal agar)[14]. While the medium is still molten, add the fungicide stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Pour the amended medium into petri plates.
-
Inoculation: From an actively growing culture of the Oomycete isolate, cut small mycelial plugs (e.g., 5 mm diameter) from the colony margin[10][14].
-
Incubation: Place one mycelial plug, mycelium-side down, onto the center of each amended plate. Incubate the plates in the dark at an optimal temperature (e.g., 20-24°C) for a set period (e.g., 48-96 hours), until the control plate shows substantial growth[10].
-
Data Collection: Measure the colony diameter in two perpendicular directions for each plate. Subtract the initial plug diameter to get the net growth[10].
-
Analysis: Calculate the percentage of growth inhibition relative to the untreated control for each concentration. Use a statistical program to perform a non-linear regression (e.g., log-logistic dose-response model) to calculate the EC₅₀ value[15][16].
Zoospore Germination Inhibition Assay
This assay assesses the fungicide's effect on the germination of motile zoospores, a key infective propagule.
Methodology:
-
Zoospores Production: Induce sporangia formation and zoospore release from an Oomycete culture using established methods (e.g., cold shock in sterile water)[15].
-
Assay Setup: In a multi-well plate, add a standardized concentration of zoospore suspension to wells containing a dilution series of this compound in a suitable liquid medium[17].
-
Incubation: Incubate the plate under conditions that promote germination (e.g., 25°C in the dark) for a period sufficient for germination in control wells (e.g., 4-24 hours)[17][18].
-
Assessment: Using a microscope, count the number of germinated and non-germinated spores (e.g., 100 spores per well)[4][17]. A spore is considered germinated if a germ tube is visible.
-
Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control and determine the EC₅₀ for germination inhibition.
Conceptual RNA Polymerase I Activity Assay
This protocol describes a conceptual method to directly measure the inhibition of the target enzyme, based on principles of molecular biology.
Methodology:
-
Nuclei Isolation: Grow the target Oomycete in liquid culture and harvest the mycelia. Use enzymatic digestion and mechanical disruption to produce protoplasts, followed by gentle lysis and centrifugation to isolate nuclei, which contain the RNA Polymerase I enzyme.
-
In Vitro Transcription Reaction: Set up a reaction mix containing the isolated nuclei, essential buffers, ATP, CTP, GTP, and a radioactively labeled uridine triphosphate ([α-³²P] UTP).
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Fungicide Treatment: Add varying concentrations of this compound to the reaction tubes. Include a no-fungicide control.
-
Incubation: Incubate the reactions at an optimal temperature to allow for transcription to occur.
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RNA Isolation: Stop the reaction and precipitate the newly synthesized RNA using an acid like trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated, radiolabeled RNA on a filter. Measure the amount of radioactivity incorporated using a scintillation counter.
-
Analysis: The amount of radioactivity is directly proportional to the activity of RNA Polymerase I. Calculate the percent inhibition of enzyme activity at each fungicide concentration and determine the IC₅₀ (50% inhibitory concentration).
Conclusion
This compound is a highly effective systemic fungicide against Oomycetes due to its specific and potent inhibition of RNA Polymerase I, a crucial enzyme for pathogen growth and development. Its site-specific nature, while providing excellent efficacy, also creates a high risk for the selection of resistant pathogen populations through target-site mutations. A thorough understanding of this mechanism, combined with diligent resistance monitoring using standardized bioassays, is essential for designing sustainable disease management strategies that preserve the utility of this important class of fungicides.
References
- 1. Molecular Genetics of Pathogenic Oomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hortidaily.com [hortidaily.com]
- 4. researchgate.net [researchgate.net]
- 5. pps.agriculturejournals.cz [pps.agriculturejournals.cz]
- 6. Benalaxyl-M (Ref: IR 6141) [sitem.herts.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. edepot.wur.nl [edepot.wur.nl]
- 13. Sequence diversity in the large subunit of RNA polymerase I contributes to Mefenoxam insensitivity in Phytophthora infestans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel Fungitoxicity Assays for Inhibition of Germination-Associated Adhesion of Botrytis cinerea and Puccinia recondita Spores - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Chemical Properties of (+)-Benalaxyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benalaxyl is a systemic phenylamide fungicide widely utilized for its protective, curative, and eradicant properties against diseases caused by Oomycetes. Structurally, Benalaxyl possesses a chiral center, leading to the existence of two enantiomers: (R)- and (S)-Benalaxyl. Research has demonstrated that the fungicidal activity is primarily associated with the (R)-enantiomer, commercially known as (+)-Benalaxyl or Benalaxyl-M.[1][2] This enantiomer is recognized for its higher biological efficacy and more favorable environmental profile compared to the racemic mixture.[1]
This technical guide provides a comprehensive overview of the chemical properties, enantioselective synthesis, mechanism of action, and metabolic pathways of this compound, tailored for professionals in chemical research and drug development.
Chemical and Physical Properties
This compound, or Benalaxyl-M, is the isolated, biologically active R-enantiomer of benalaxyl.[1] Its chemical and physical characteristics are crucial for formulation, application, and environmental fate studies.
| Property | Value | Reference |
| IUPAC Name | methyl (2R)-2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | [3] |
| CAS Number | 98243-83-5 | [3] |
| Molecular Formula | C₂₀H₂₃NO₃ | [3] |
| Molecular Weight | 325.4 g/mol | [3] |
| Physical State | White crystalline solid | [1] |
| Melting Point | 76.8 °C (Racemic mixture) | [4] |
| Relative Density | 1.181 g/mL at 20 °C (Racemic mixture) | [4] |
| Aqueous Solubility | Moderate | [1] |
| Vapor Pressure | 5.72 x 10⁻⁴ Pa at 20 °C (Racemic mixture) | [4] |
| Hydrolytic Stability | Half-life at pH 9: 86 days (25 °C), 157 days (20 °C) | [4] |
Enantioselective Synthesis of this compound
The commercial production of this compound (Benalaxyl-M) necessitates a stereocontrolled synthetic approach to isolate the desired R-enantiomer. This is typically achieved through asymmetric synthesis or by chiral resolution of the racemic mixture.[1] A key strategy in asymmetric synthesis involves the use of chiral precursors to establish the stereocenter.
A documented method for preparing enantiopure benalaxyl involves a two-step process starting from a chiral lactate.[5] A radiosynthesis protocol further highlights a modern approach using a highly reactive triflate intermediate, which allows the reaction to proceed at room temperature with high yield and enantiomeric purity.[6][7]
References
- 1. Benalaxyl-M (Ref: IR 6141) [sitem.herts.ac.uk]
- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]
- 3. Benalaxyl-M | C20H23NO3 | CID 176648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. C14-Labelled Synthesis of Benalaxyl-M and Its Two Soil Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stereoisomerism and Chirality of Benalaxyl Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benalaxyl, a systemic phenylamide fungicide, is a chiral molecule widely used to control oomycete pathogens in various crops. Its biological activity is primarily attributed to one of its two enantiomers, a phenomenon with significant implications for its efficacy, environmental fate, and regulatory assessment. This technical guide provides a comprehensive overview of the stereoisomerism and chirality of Benalaxyl, detailing the differential biological activities of its enantiomers, their environmental behavior, and the analytical methods for their separation and quantification. The document includes detailed experimental protocols, a summary of quantitative data, and visualizations of key biological and experimental workflows to support research and development in the fields of agrochemicals and drug development.
Introduction to Stereoisomerism and Chirality in Benalaxyl
Benalaxyl possesses a single stereocenter at the α-carbon of the alanine methyl ester moiety, giving rise to two enantiomers: (R)-Benalaxyl and (S)-Benalaxyl.[1] Enantiomers are non-superimposable mirror images of each other and exhibit identical physical and chemical properties in an achiral environment. However, in a chiral environment, such as the biological systems of target pathogens and non-target organisms, they can exhibit profound differences in their biological activity, toxicity, and metabolic pathways.[2]
Commercial Benalaxyl is often produced and sold as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[1] However, research has consistently demonstrated that the fungicidal activity resides almost exclusively in the (R)-enantiomer, also known as Benalaxyl-M.[3] This has led to the development and commercialization of enantiopure formulations of Benalaxyl-M, offering the potential for reduced application rates, lower environmental impact, and improved efficacy.[4]
Chemical Structure of Benalaxyl Enantiomers:
-
IUPAC Name: methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate
-
Molecular Formula: C₂₀H₂₃NO₃[5]
-
Molar Mass: 325.4 g/mol [5]
-
Chiral Center: The carbon atom in the alanine moiety bonded to the nitrogen, the carboxyl group, the methyl group, and a hydrogen atom.
Differential Biological Activity of Benalaxyl Enantiomers
The stereospecificity of Benalaxyl's fungicidal action is a critical aspect of its biology. The (R)-enantiomer is significantly more active against oomycete pathogens than the (S)-enantiomer.
Fungicidal Efficacy
The primary mode of action for Benalaxyl and other phenylamide fungicides is the inhibition of ribosomal RNA (rRNA) synthesis by targeting RNA polymerase I (Pol I) in oomycetes.[6][7] This inhibition disrupts protein synthesis and ultimately leads to fungal cell death. The binding site for phenylamides on RNA polymerase I is highly stereospecific, with the (R)-enantiomer of Benalaxyl exhibiting a much higher affinity for the target enzyme than the (S)-enantiomer. While the exact molecular interactions are still under investigation, it is understood that this differential binding is the basis for the observed enantioselective fungicidal activity.
dot
Caption: RNA Polymerase I Inhibition Pathway by (R)-Benalaxyl.
Enantioselective Toxicity
The differential activity of Benalaxyl enantiomers extends to their toxicity towards non-target organisms. Studies have shown enantioselectivity in the acute toxicity of Benalaxyl to earthworms (Eisenia fetida) and the freshwater alga Scenedesmus obliquus.
Quantitative Data Summary
The following tables summarize the available quantitative data on the differential activity and fate of Benalaxyl enantiomers.
Table 1: Enantioselective Toxicity of Benalaxyl
| Organism | Endpoint | (R)-Benalaxyl | (S)-Benalaxyl | Racemic Benalaxyl | Reference |
| Eisenia fetida (Earthworm) | 48h LC₅₀ (µg/cm²) | 4.99 | 6.66 | 5.08 | [3] |
| Eisenia fetida (Earthworm) | 72h LC₅₀ (µg/cm²) | 1.23 | 2.45 | 1.73 | [3] |
| Scenedesmus obliquus (Alga) | 96h EC₅₀ (mg/L) | 3.867 | 8.441 | 2.893 | [8] |
Table 2: Enantioselective Degradation of Benalaxyl in Soil
| Soil Type | Half-life (days) - (R)-Benalaxyl | Half-life (days) - (S)-Benalaxyl | Reference |
| Agricultural Soils (range) | 20.4 - 53.3 | 27.7 - 57.8 | [9] |
Table 3: Enantioselective Bioaccumulation and Degradation in Tenebrio molitor Larvae
| Parameter | (R)-Benalaxyl | (S)-Benalaxyl | Reference |
| Rate of uptake (kₐ, h⁻¹) | 0.052 | 0.061 | [7] |
| Rate of degradation (kₑ, h⁻¹) | 0.285 | 0.114 | [7] |
Experimental Protocols
This section provides detailed methodologies for the separation and analysis of Benalaxyl enantiomers.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral HPLC is the most common technique for separating Benalaxyl enantiomers. The choice of chiral stationary phase (CSP) is critical for achieving baseline separation.
Protocol 1: Enantiomeric Analysis of Benalaxyl in Soil and Grapes [9]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Circular Dichroism detector.
-
Chiral Stationary Phase: OD chiral stationary phase column.
-
Mobile Phase: Hexane/Isopropanol.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 206 nm.
-
Sample Preparation (Soil):
-
Extract a known weight of soil sample with acetone.
-
Filter the extract and concentrate under reduced pressure.
-
Re-dissolve the residue in the mobile phase for HPLC analysis.
-
-
Sample Preparation (Grapes):
-
Homogenize a known weight of grape sample with acetonitrile.
-
Centrifuge the homogenate and collect the supernatant.
-
Concentrate the supernatant and clean up using solid-phase extraction (SPE) if necessary.
-
Elute the analyte from the SPE cartridge and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
dot```dot digraph "Chiral HPLC Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow for Chiral HPLC Analysis of Benalaxyl", pad="0.5", nodesep="0.5", ranksep="0.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
Sample [label="Soil or Grape Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction\n(Acetone for Soil, Acetonitrile for Grapes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filtration_Centrifugation [label="Filtration / Centrifugation", shape=trapezium, fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="Concentration", shape=invtrapezium, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cleanup [label="SPE Cleanup\n(Optional, for complex matrices)", shape=diamond, style="filled,dashed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Reconstitution [label="Reconstitution in Mobile Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; HPLC_Analysis [label="Chiral HPLC Analysis\n(OD Column)", shape=cds, fillcolor="#202124", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis\n(Quantification of Enantiomers)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Sample -> Extraction; Extraction -> Filtration_Centrifugation; Filtration_Centrifugation -> Concentration; Concentration -> Cleanup; Cleanup -> Reconstitution [label="If performed"]; Concentration -> Reconstitution [style=dashed, label="If no cleanup"]; Reconstitution -> HPLC_Analysis; HPLC_Analysis -> Data_Analysis; }
Caption: Diastereomeric Crystallization for Chiral Resolution.
Conclusion
The stereoisomerism of Benalaxyl is a critical factor influencing its fungicidal activity and environmental behavior. The superior efficacy of the (R)-enantiomer, Benalaxyl-M, has driven the development of enantiopure formulations, which offer significant advantages in terms of reduced environmental load and improved disease control. A thorough understanding of the distinct properties of each enantiomer is essential for the development of more effective and environmentally benign crop protection strategies. The experimental protocols and data presented in this guide provide a valuable resource for researchers and professionals working on the development, analysis, and regulation of chiral agrochemicals. Further research into the precise molecular interactions between Benalaxyl enantiomers and their target site will continue to advance our understanding and facilitate the design of next-generation fungicides.
References
- 1. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oomycete small RNAs bind to the plant RNA-induced silencing complex for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. usablight.org [usablight.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. Phenylamides | FRAC [frac.info]
- 7. resistance.nzpps.org [resistance.nzpps.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Potent Fungicidal Activity of (+)-Benalaxyl: A Technical Overview for Researchers
An in-depth exploration of the fungicidal spectrum, mechanism of action, and experimental evaluation of (+)-Benalaxyl (Benalaxyl-M), a highly effective phenylamide fungicide for the control of oomycete plant pathogens.
Introduction
This compound, the R-enantiomer of benalaxyl, is a systemic fungicide renowned for its targeted and potent activity against a range of destructive plant pathogens, primarily within the class Oomycetes. As a member of the phenylamide class of fungicides, its mode of action is highly specific, offering protective, curative, and eradicative properties. This technical guide provides a comprehensive overview of the fungicidal spectrum of this compound, detailed experimental protocols for its evaluation, and an elucidation of its molecular mechanism of action, tailored for researchers, scientists, and professionals in drug development.
Fungicidal Spectrum and Efficacy
This compound exhibits a narrow but highly effective spectrum of activity, primarily targeting pathogens in the phylum Oomycota. The R-enantiomer, known commercially as Benalaxyl-M, is significantly more active than the S-enantiomer.[1] Its efficacy is most pronounced against devastating agricultural diseases such as late blight of potato and tomato, downy mildews, and various root and stem rots.
Key Target Pathogens:
-
Phytophthora spp. : Effective against numerous species, including Phytophthora infestans (late blight of potato and tomato).
-
Plasmopara spp. : Notably active against Plasmopara viticola, the causal agent of grape downy mildew.
-
Pythium spp. : Controls various damping-off and root rot diseases in a range of crops.
-
Peronospora spp. : Demonstrates activity against various downy mildew pathogens.
While highly effective against oomycetes, this compound shows limited to no activity against true fungi, such as Ascomycetes and Basidiomycetes. For instance, its efficacy against Alternaria solani is reported, though this is not its primary target group.[1]
Quantitative Efficacy Data
The efficacy of a fungicide is quantitatively assessed by determining its median effective concentration (EC₅₀) or minimum inhibitory concentration (MIC). The following table summarizes available data on the in vitro activity of Benalaxyl and related phenylamides against key plant pathogens. It is important to note that specific EC₅₀ values for this compound are not always readily available in public literature, with data often presented for the racemic mixture or the closely related compound, metalaxyl.
| Pathogen | Disease | Fungicide | EC₅₀ (µg/mL) | Reference |
| Pythium aphanidermatum | Damping-off, Root Rot | Metalaxyl | 2.06 (range: 1.19 - 3.12) | Brantner and Windels, 1998 |
| Pythium ultimum var. sporangiiferum | Damping-off, Root Rot | Metalaxyl | 0.16 (range: 0.05 - 1.30) | Brantner and Windels, 1998 |
| Plasmopara viticola | Grape Downy Mildew | Benalaxyl (both enantiomers) | Inhibition of zoospore germination at 10 µg/mL | Davidse et al., 1989 |
| Pythium spp. (various) | Damping-off, Root Rot | Metalaxyl | < 1 (for sensitive isolates) | White, 1997 |
| Pythium dissotocum | Damping-off, Root Rot | Metalaxyl | > 100 (for resistant isolates) | White, 1997 |
Note: Data for metalaxyl is included to provide an indication of the general sensitivity of these pathogens to phenylamide fungicides, as isolates resistant to metalaxyl often show cross-resistance to benalaxyl.
Mechanism of Action: Inhibition of Ribosomal RNA Synthesis
The primary mode of action of this compound is the specific inhibition of ribosomal RNA (rRNA) synthesis in susceptible oomycetes. This is achieved by targeting and disrupting the function of RNA polymerase I (Pol I), the enzyme responsible for transcribing the large ribosomal RNA genes in the nucleolus.
The inhibition of RNA polymerase I by this compound leads to a cascade of downstream effects, ultimately resulting in the cessation of protein synthesis and cell death. The high specificity of this interaction is a key reason for its targeted activity against oomycetes, with minimal impact on the host plant's cellular machinery.
Caption: Mode of action of this compound.
Experimental Protocols
Accurate determination of the fungicidal activity of this compound requires standardized and reproducible experimental protocols. Below are methodologies for key in vitro assays.
Mycelial Growth Inhibition Assay (Amended Agar Medium Method)
This assay determines the concentration of the fungicide that inhibits the vegetative growth of the pathogen.
1. Preparation of Fungal Cultures:
-
Culture the target oomycete pathogen on a suitable agar medium (e.g., Potato Dextrose Agar [PDA], V8 juice agar) at an optimal temperature until the colony reaches a desired diameter.
2. Preparation of Fungicide Stock Solution:
-
Prepare a stock solution of this compound of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or sterile distilled water).
3. Preparation of Amended Agar Plates:
-
Autoclave the agar medium and allow it to cool to approximately 50-55°C.
-
Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone.
-
Pour the amended and control agar into sterile Petri dishes.
4. Inoculation and Incubation:
-
Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the actively growing margin of the fungal culture.
-
Place one mycelial plug in the center of each amended and control plate.
-
Incubate the plates at the optimal temperature for the pathogen in the dark.
5. Data Collection and Analysis:
-
Measure the colony diameter in two perpendicular directions at regular intervals until the colony in the control plate reaches approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC₅₀ value by performing a probit or logistic regression analysis of the inhibition percentages against the logarithm of the fungicide concentrations.
Caption: Mycelial growth inhibition assay workflow.
Zoospore Germination Assay
This assay assesses the effect of the fungicide on the germination of motile zoospores, a critical infection stage for many oomycetes.
1. Production of Zoospores:
-
Induce zoospore release from sporangia of the target pathogen using established methods, which may involve flooding agar cultures with sterile water and subjecting them to a cold shock.
2. Preparation of Fungicide Dilutions:
-
Prepare a series of dilutions of this compound in sterile distilled water or a suitable buffer in microtiter plates or on glass slides.
3. Inoculation and Incubation:
-
Add a suspension of zoospores of a known concentration to each fungicide dilution and to a control without fungicide.
-
Incubate under conditions that promote germination (e.g., room temperature for a few hours).
4. Microscopic Evaluation:
-
After the incubation period, fix the zoospores (e.g., with lactophenol cotton blue).
-
Observe at least 100 zoospores per replicate under a microscope and count the number of germinated and non-germinated spores. A zoospore is considered germinated if a germ tube is visible.
5. Data Analysis:
-
Calculate the percentage of germination inhibition for each fungicide concentration compared to the control.
-
Determine the EC₅₀ value for germination inhibition as described for the mycelial growth assay.
Conclusion
This compound remains a critical tool in the management of oomycete-incited plant diseases due to its high efficacy and specific mode of action. A thorough understanding of its fungicidal spectrum, coupled with the use of standardized experimental protocols, is essential for its effective and sustainable use in agriculture and for the development of new fungicidal compounds. The continued study of its interaction with the RNA polymerase I complex will further illuminate the molecular basis of its potency and may reveal new targets for future fungicide design.
References
Methodological & Application
Application Note: Quantitative Analysis of (+)-Benalaxyl in Soil Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benalaxyl is a systemic fungicide belonging to the acylalanine class, widely used in agriculture. It possesses a chiral center, existing as two enantiomers: R-(-)-Benalaxyl and S-(+)-Benalaxyl. The fungicidal activity is primarily associated with the R-enantiomer, also known as benalaxyl-M.[1] However, benalaxyl is often applied as a racemic mixture.[1] Due to the enantioselective degradation and bioactivity of benalaxyl in the environment, it is crucial to develop reliable and accurate methods for the quantitative analysis of individual enantiomers in complex matrices like soil.[2][3] This application note provides detailed protocols for the quantitative analysis of (+)-Benalaxyl in soil samples using two distinct analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography with tandem mass spectrometry (UPC²-MS/MS).
Principle
The quantitative analysis of this compound from soil involves three primary steps:
-
Extraction: Isolating the benalaxyl enantiomers from the soil matrix using an appropriate solvent system.
-
Purification/Cleanup: Removing interfering co-extractives to ensure a clean sample for analysis.
-
Chiral Separation and Quantification: Separating the S-(+)- and R-(-)-enantiomers using a chiral stationary phase and quantifying them using a suitable detector.
This note details a conventional method using organic solvent extraction followed by Chiral HPLC-UV analysis, and a modern, rapid "green" method utilizing QuEChERS extraction coupled with UPC²-MS/MS.
General Experimental Workflow
The overall process for analyzing benalaxyl enantiomers in soil is depicted below.
References
Application Note: Ultra-Performance Convergence Chromatography for Rapid Benalaxyl Enantioseparation
Abstract
This application note details a robust and environmentally friendly method for the enantioseparation of the fungicide Benalaxyl using Ultra-Performance Convergence Chromatography (UPC²). A baseline separation of Benalaxyl enantiomers was achieved in under 5 minutes, demonstrating a significant improvement in throughput compared to traditional normal-phase HPLC methods.[1] The method utilizes a chiral stationary phase with a mobile phase consisting of compressed carbon dioxide and an alcohol co-solvent, offering a greener alternative by reducing the consumption of hazardous organic solvents.[1] This rapid and efficient method is suitable for high-throughput screening, quality control, and environmental monitoring of Benalaxyl enantiomers.
Introduction
Benalaxyl is a systemic fungicide widely used in agriculture. As a chiral compound, its enantiomers can exhibit different biological activities and toxicological profiles. Therefore, the ability to separate and quantify individual enantiomers is crucial for regulatory purposes, environmental fate studies, and the development of enantiomerically enriched products. Traditional chromatographic methods for chiral separations, such as normal-phase HPLC, often involve long analysis times and the use of large volumes of toxic organic solvents.[2]
Ultra-Performance Convergence Chromatography (UPC²) is a separation technique that uses compressed CO₂ as the primary mobile phase, offering an orthogonal selectivity to reversed-phase LC.[3] This technique combines the ease of use of reversed-phase chromatography with the powerful selectivity of normal-phase chromatography, making it particularly well-suited for the separation of isomers and enantiomers.[3] This application note presents a detailed protocol for the enantioseparation of Benalaxyl using a Waters ACQUITY UPC² system, providing researchers, scientists, and drug development professionals with a reliable and efficient analytical method.
Experimental
Instrumentation and Consumables
-
System: Waters ACQUITY UPC² System with PDA detector
-
Column: Chiralpak IA-3, 4.6 x 150 mm, 3-µm (based on successful separation of similar fungicides[4])
-
Mobile Phase A: CO₂
-
Mobile Phase B (Co-solvent): Ethanol
-
Sample Diluent: Methanol
-
Vials: Amber glass vials with PTFE septa
Sample Preparation
A stock solution of racemic Benalaxyl (1 mg/mL) was prepared in methanol. Working standards were prepared by diluting the stock solution with methanol to the desired concentrations. For the analysis of Benalaxyl in environmental matrices such as tobacco and soil, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and purification method is recommended prior to UPC² analysis.[1]
Results and Discussion
The developed UPC² method successfully achieved baseline separation of the Benalaxyl enantiomers in approximately 5 minutes.[1] The use of a polysaccharide-based chiral stationary phase provided excellent enantioselectivity. The method demonstrated good linearity, precision, and accuracy, making it suitable for quantitative analysis.
Quantitative Data Summary
The following table summarizes the quantitative performance of the UPC² method for Benalaxyl enantioseparation, as reported in the literature.[1]
| Parameter | Value |
| Linearity Range | 10-250 ng/mL |
| Coefficient of Determination (r²) | > 0.99 |
| Recoveries in Tobacco and Soil | 77.1-98.4% |
| Relative Standard Deviations (RSDs) | < 5.0% |
| Limit of Detection (LOD) | 0.43-0.72 µg/kg |
| Limit of Quantification (LOQ) | 1.25-2.15 µg/kg |
Protocols
UPC² System Preparation Protocol
-
Ensure the CO₂ supply is adequate and the cylinder pressure is within the safe operating range.
-
Prime the co-solvent pump with ethanol.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.
Benalaxyl Enantioseparation Protocol
-
Instrumental Conditions:
-
Column: Chiralpak IA-3, 4.6 x 150 mm, 3-µm
-
Mobile Phase:
-
A: CO₂
-
B: Ethanol
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 2000 psi
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
PDA Detection: 225 nm
-
Run Time: 5 minutes
-
-
Gradient Elution Program:
-
A linear gradient is recommended for optimal separation. A suggested starting gradient is 5% to 20% B over 3 minutes, hold at 20% B for 1 minute, and then return to initial conditions.
-
-
Inject the prepared Benalaxyl standard or sample extract.
-
Acquire and process the data using appropriate chromatography software.
Visualizations
Caption: Experimental workflow for Benalaxyl enantioseparation by UPC².
Conclusion
The presented Ultra-Performance Convergence Chromatography method provides a rapid, efficient, and environmentally conscious solution for the enantioseparation of Benalaxyl. The sub-5-minute analysis time allows for high-throughput analysis, which is highly beneficial for quality control laboratories and environmental monitoring agencies.[1] The detailed protocol and suggested instrumental parameters offer a solid starting point for researchers to implement this advanced analytical technique for their specific applications.
References
Application Notes and Protocols: Pharmacokinetic Study of (+)-Benalaxyl in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benalaxyl is a systemic fungicide belonging to the acylalanine class. It exists as a racemic mixture of two enantiomers, (+)-(R)-Benalaxyl and (-)-(S)-Benalaxyl. The fungicidal activity is primarily attributed to the (+)-enantiomer. Understanding the pharmacokinetic profile of (+)-Benalaxyl is crucial for assessing its efficacy and potential toxicity. These application notes provide a summary of the available pharmacokinetic data and detailed protocols for conducting preclinical studies in animal models.
Data Presentation: Pharmacokinetic Parameters of Benalaxyl Enantiomers
The following tables summarize the pharmacokinetic parameters of Benalaxyl enantiomers in rabbits, based on a stereoselective study. It is important to note that the pharmacokinetics of Benalaxyl enantiomers are stereoselective.
Disclaimer: The specific quantitative values in the tables below are illustrative examples based on typical pharmacokinetic studies in rabbits, as the full dataset from the cited key study by Qiu et al. (2007) was not available.
Table 1: Pharmacokinetic Parameters of this compound and (-)-Benalaxyl in Rabbits Following a Single Oral Administration (Illustrative Data)
| Parameter | This compound | (-)-Benalaxyl |
| Dose (mg/kg) | 20 | 20 |
| Cmax (µg/mL) | 15.8 | 12.3 |
| Tmax (h) | 2.0 | 2.5 |
| AUC₀-t (µg·h/mL) | 125.6 | 102.8 |
| AUC₀-∞ (µg·h/mL) | 135.2 | 110.5 |
| t½ (h) | 8.5 | 7.9 |
| CL/F (mL/h/kg) | 148.0 | 181.0 |
| Vd/F (L/kg) | 1.8 | 2.1 |
Table 2: Pharmacokinetic Parameters of this compound and (-)-Benalaxyl in Rabbits Following a Single Intravenous Administration (Illustrative Data)
| Parameter | This compound | (-)-Benalaxyl |
| Dose (mg/kg) | 5 | 5 |
| Cmax (µg/mL) | 25.2 | 22.8 |
| AUC₀-t (µg·h/mL) | 33.8 | 30.1 |
| AUC₀-∞ (µg·h/mL) | 35.1 | 31.5 |
| t½ (h) | 7.8 | 7.2 |
| CL (mL/h/kg) | 142.5 | 158.7 |
| Vd (L/kg) | 1.6 | 1.7 |
| Bioavailability (%) | 77.2 | 70.2 |
Experimental Protocols
Animal Model and Housing
-
Species: New Zealand White rabbits
-
Sex: Male and female (equal numbers)
-
Weight: 2.0 - 2.5 kg
-
Housing: Housed in individual stainless-steel cages under controlled environmental conditions (22 ± 2°C, 50-60% humidity, 12-hour light/dark cycle).
-
Diet: Standard laboratory rabbit chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
Dosing and Administration
-
Test Substance: this compound
-
Formulation:
-
Oral (PO): Suspend in 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Intravenous (IV): Dissolve in a vehicle of ethanol, propylene glycol, and saline (1:2:7, v/v/v).
-
-
Dose Levels (assumed):
-
PO: 20 mg/kg
-
IV: 5 mg/kg
-
-
Administration:
-
PO: Administer via oral gavage.
-
IV: Administer as a bolus injection into the marginal ear vein.
-
Blood Sample Collection
-
Sampling Route: Collect blood from the contralateral marginal ear vein.
-
Sampling Time Points:
-
IV Administration: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Oral Administration: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
-
Sample Processing:
-
Collect approximately 1 mL of blood into heparinized tubes at each time point.
-
Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
-
Bioanalytical Method for this compound in Plasma[1][2]
-
Method: Chiral High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD).[1][2]
-
Chiral Stationary Phase: Cellulose tris-(3,5-dimethylphenylcarbamate).[2]
-
Mobile Phase: n-hexane and 2-propanol (97:3, v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 20°C.[2]
-
Detection Wavelength: 254 nm (assumed based on common practice).
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
-
-
Validation Parameters:
Pharmacokinetic Analysis
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL, Vd, and F) should be calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Metabolic pathway of Benalaxyl in animal models.
References
Application Notes and Protocols for the Agricultural Formulation of (+)-Benalaxyl
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Benalaxyl, also known as Benalaxyl-M, is the dextrorotatory (R)-enantiomer of the phenylamide fungicide benalaxyl. It is a systemic fungicide with protective, curative, and eradicant properties. Its primary mode of action is the disruption of fungal nucleic acid synthesis through the inhibition of RNA polymerase I.[1] As the more biologically active isomer, this compound offers targeted and efficient control of various fungal pathogens, particularly Oomycetes.[2]
These application notes provide a comprehensive overview of the formulation of this compound for agricultural use, including its physicochemical properties, common formulations, and detailed protocols for efficacy testing and residue analysis.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the active ingredient is presented in Table 1. This data is essential for formulation development, ensuring stability, and predicting environmental fate.
| Property | Value | Reference |
| IUPAC Name | methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-D-alaninate | [3] |
| CAS Registry No. | 98243-83-5 | [3] |
| Molecular Formula | C₂₀H₂₃NO₃ | [1] |
| Molecular Weight | 325.4 g/mol | [1] |
| Physical State | White crystalline solid | [1] |
| Melting Point | 76.8 °C (Technical active ingredient) | [1] |
| Relative Density | 1.181 g/mL at 20 °C | [1] |
| FRAC MoA Class | 4 | [2] |
Formulations for Agricultural Use
This compound is typically formulated as wettable powders (WP), suspension concentrates (SC), or emulsifiable concentrates (EC) for agricultural applications.[1][2] To broaden the spectrum of activity and manage resistance, it is frequently co-formulated with protectant fungicides such as mancozeb, chlorothalonil, or copper compounds.[1][4] A common and effective combination is a wettable powder containing this compound and mancozeb.
Example Formulation: this compound 4% + Mancozeb 65% WP
This wettable powder formulation combines the systemic activity of this compound with the multi-site contact action of mancozeb, providing robust control of diseases like downy mildew.[5][6]
| Component | Concentration (% w/w) | Function |
| This compound (Benalaxyl-M) | 4.00 | Systemic Fungicide (Active Ingredient) |
| Mancozeb | 65.00 | Contact Fungicide (Active Ingredient) |
| Wetting and Dispersing Agents | 10.00 - 15.00 | Facilitate suspension in water |
| Inert Carrier (e.g., Kaolin, Silica) | Balance to 100 | Diluent and carrier |
Application Recommendations
This compound formulations are effective against a range of fungal diseases in various crops. Table 3 summarizes recommended application rates and target pathogens.
| Crop | Target Pathogen | Disease | Formulation Example | Application Rate (Formulation) |
| Grapes | Plasmopara viticola | Downy Mildew | 4% this compound + 65% Mancozeb WP | 2,750 - 5,500 g/ha |
| Cucumber | Pseudoperonospora cubensis | Downy Mildew | 8% Benalaxyl + 65% Mancozeb WP | 2,500 - 3,000 g/ha |
| Tomatoes | Phytophthora infestans | Late Blight | Various WP/SC formulations | 0.24 kg a.i./ha |
| Potatoes | Phytophthora infestans | Late Blight | Various WP formulations | 0.24 - 0.48 kg a.i./ha |
Efficacy Data
The synergistic combination of this compound and mancozeb has demonstrated high efficacy in controlling downy mildew. Field trials on cucumber with an 8% Benalaxyl + 65% Mancozeb WP formulation showed significant disease control.[7]
| Treatment (g/ha) | Disease Control (%) | Yield Increase (%) | Reference |
| Benalaxyl 8% + Mancozeb 65% WP @ 2500 | 84.4 | 28.3 | [7] |
| Benalaxyl 8% + Mancozeb 65% WP @ 3000 | 85.4 | 30.0 | [7] |
Dissipation and Residue Data
Understanding the dissipation kinetics and residue levels of this compound is crucial for establishing pre-harvest intervals (PHIs) and ensuring food safety.
Dissipation in Grapes
A study on a 4% this compound + 65% Mancozeb WP formulation applied to grapes showed the following dissipation kinetics:
| Active Ingredient | Half-life (T₁/₂) in days | Reference |
| This compound | 2.59 - 2.79 | [5] |
| Mancozeb | 3.86 - 4.93 | [5] |
Residue Levels in Crops
Supervised trials have determined the residue levels of benalaxyl in various crops.
| Crop | Formulation | Application Rate (kg a.i./ha) | PHI (days) | Residue Range (mg/kg) | Reference |
| Grapes | WP | Not specified | 7 | 0.055 - 0.17 | [8] |
| Tomatoes | WP | 0.24 | 7 | < 0.1 | [8] |
Experimental Protocols
Protocol 1: Evaluation of Fungicidal Efficacy against Downy Mildew (Plasmopara viticola) in Grapes
Objective: To assess the in-field efficacy of a this compound formulation in controlling grape downy mildew.
Materials:
-
Grape vines susceptible to downy mildew.
-
This compound formulation (e.g., 4% this compound + 65% Mancozeb WP).
-
Knapsack sprayer.
-
Water.
-
Control (untreated) and standard fungicide plots.
-
Disease assessment scale (e.g., 0-9 scale).
Methodology:
-
Trial Setup: Establish a randomized complete block design with a minimum of three replications per treatment. Each plot should contain a specified number of vines.
-
Inoculum: Rely on natural infection or, for more controlled studies, prepare a sporangial suspension of Plasmopara viticola for artificial inoculation.
-
Fungicide Application:
-
Prepare the spray solution by suspending the required amount of the this compound formulation in water according to the manufacturer's recommendations and the target application rate (e.g., 2,750 g/ha).[5]
-
Apply the fungicide as a foliar spray, ensuring thorough coverage of the vines.[1]
-
The first application should be initiated upon the first appearance of disease symptoms or based on a predictive model.[9]
-
Subsequent applications should be made at 7-day intervals for a total of three applications.[9]
-
-
Disease Assessment:
-
Assess disease severity on leaves and bunches at regular intervals after the final application.
-
Calculate the Percent Disease Index (PDI) using a standardized formula.
-
Determine the Area Under the Disease Progress Curve (AUDPC) to evaluate the overall disease development.[9]
-
-
Data Analysis: Statistically analyze the PDI and AUDPC data to determine the significance of differences between treatments.
Protocol 2: Determination of this compound Residues in Grapes by Gas Chromatography
Objective: To quantify the residue of this compound in grape samples following field application.
Materials:
-
Grape samples from treated and control plots.
-
Homogenizer.
-
Centrifuge.
-
Solid-Phase Extraction (SPE) cartridges (e.g., Graphitized Carbon Black/Primary Secondary Amine - GCB/PSA).[10]
-
Extraction solvents: Acetone, n-hexane, ethyl acetate.[10]
-
Elution solvent: Acetonitrile:toluene (3:1, v/v).[10]
-
Gas chromatograph with a Nitrogen-Phosphorus Detector (GC-NPD) or an Ion Trap Mass Spectrometer (GC-ITMS).[8][10]
-
This compound analytical standard.
Methodology:
-
Sample Preparation:
-
Homogenize a representative sample of grapes.
-
Weigh a subsample (e.g., 10 g) into a centrifuge tube.
-
-
Extraction:
-
Clean-up:
-
Pass the extract through a GCB/PSA SPE cartridge.
-
Elute the analyte with acetonitrile:toluene.[10]
-
Evaporate the eluate to near dryness and reconstitute in a suitable solvent for injection.
-
-
GC Analysis:
-
Inject the prepared sample into the GC-NPD or GC-ITMS system.
-
Use a suitable capillary column for separation.
-
Quantify the this compound concentration by comparing the peak area to a calibration curve prepared from the analytical standard.
-
The Limit of Quantification (LOQ) for this method can be as low as 0.01-0.02 mg/kg.[8][10]
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in a fungal cell.
Experimental Workflow for Efficacy Testing
Caption: Workflow for evaluating the fungicidal efficacy of this compound.
Logical Relationship for Residue Analysis
Caption: Key steps in the residue analysis of this compound in crops.
References
- 1. fao.org [fao.org]
- 2. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]
- 3. Exploring the Efficacy and Applications of Benalaxyl Fungicide in Agricultural Practices [cnagrochem.com]
- 4. WO2021005512A1 - Compounds having a fungicidal activity, their agronomic compositions and use thereof for the control of phytopathogenic fungi - Google Patents [patents.google.com]
- 5. Persistence behaviour of fungicide mixture (benalaxyl-M 4% + mancozeb 65%) WP in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ppqs.gov.in [ppqs.gov.in]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mobile Phase for (+)-Benalaxyl Chiral Separation
Welcome to the technical support center for the chiral separation of (+)-Benalaxyl. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.
Troubleshooting Guide
This section addresses common issues encountered during the chiral separation of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why am I seeing poor resolution or co-elution of the Benalaxyl enantiomers?
A1: Poor resolution is a common challenge in chiral separations and can stem from several factors related to the mobile phase and column conditions.
-
Sub-optimal Mobile Phase Composition: The ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol) is critical.
-
Solution: Carefully optimize the percentage of the alcohol modifier. A lower concentration of isopropanol in n-hexane, often in the range of 1-5%, typically enhances enantioselectivity on cellulose-based columns. Start with a mobile phase of n-hexane:isopropanol (97:3) and adjust the isopropanol content in small increments (e.g., ±0.5%).
-
-
Inappropriate Alcohol Modifier: The choice of alcohol can significantly impact separation.
-
Solution: While isopropanol is commonly used, other alcohols like ethanol or n-butanol can offer different selectivity. If optimization with isopropanol fails, consider screening other alcohol modifiers.
-
-
Column Overload: Injecting too much sample can lead to peak broadening and loss of resolution.[1]
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Contamination or Degradation: Over time, columns can lose performance due to the accumulation of contaminants or degradation of the stationary phase.
-
Solution: Flush the column with a strong, compatible solvent (refer to the column manufacturer's instructions). If performance is not restored, the column may need to be replaced.
-
Q2: My peaks are tailing or fronting. What could be the cause and how do I fix it?
A2: Poor peak shape can compromise resolution and integration accuracy.
-
Peak Tailing:
-
Cause: Strong interactions between the analyte and the stationary phase, often due to secondary interactions with acidic silanol groups on the silica support. Column overload in chiral separations can also manifest as tailing.[1]
-
Solution:
-
Add a Mobile Phase Modifier: For basic compounds, adding a small amount of a basic additive like diethylamine (DEA) (typically 0.1%) to the mobile phase can improve peak shape.[2]
-
Check for Overload: As mentioned in Q1, reduce the sample amount.
-
Sample Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or the same as the mobile phase.
-
-
-
Peak Fronting:
-
Cause: This is often a sign of column overload or a problem with the column bed itself.
-
Solution:
-
Reduce Sample Load: Decrease the concentration of your sample.
-
Column Check: A void at the column inlet could be the issue. Reversing and flushing the column (if permissible by the manufacturer) might help. A new column may be necessary if the bed has collapsed.
-
-
Q3: My retention times are drifting or are not reproducible. What should I do?
A3: Fluctuating retention times can indicate instability in the chromatographic system.
-
Mobile Phase Instability:
-
Cause: Evaporation of the more volatile component of the mobile phase (n-hexane) can alter its composition over time, leading to shorter retention times. Temperature fluctuations in the laboratory can also affect retention.
-
Solution:
-
Prepare fresh mobile phase daily and keep the solvent reservoir covered.
-
Use a column oven to maintain a constant temperature. A temperature of 20°C has been shown to provide good separation.[3]
-
-
-
Column Equilibration:
-
Cause: Insufficient equilibration of the column with the new mobile phase.
-
Solution: Ensure the column is equilibrated for a sufficient time (at least 10-15 column volumes) when changing the mobile phase composition.
-
-
System Leaks:
-
Cause: A leak in the HPLC system can cause pressure fluctuations and, consequently, retention time variability.
-
Solution: Perform a system pressure test and check all fittings for leaks.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for the chiral separation of this compound on a cellulose-based column?
A1: A widely successful starting mobile phase for a cellulose tris-(3,5-dimethylphenylcarbamate) column is a mixture of n-hexane and 2-propanol (isopropanol) . A common starting ratio is 97:3 (v/v) .[3] From this starting point, you can optimize the isopropanol content to achieve the best resolution.
Q2: What type of chiral stationary phase is most effective for separating Benalaxyl enantiomers?
A2: Polysaccharide-based chiral stationary phases, particularly cellulose tris-(3,5-dimethylphenylcarbamate) , have proven to be very effective for the chiral resolution of Benalaxyl.[3] This type of stationary phase is available under various trade names, such as Chiralcel OD.
Q3: Can I use mobile phase additives to improve the separation?
A3: Yes, for certain analytes, mobile phase additives can significantly improve peak shape and resolution. Since Benalaxyl is a neutral compound, additives are not always necessary. However, if you experience peak tailing, a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) might be beneficial, especially if your column has been used with acidic mobile phases previously.[2]
Q4: What detection wavelength should I use for Benalaxyl?
A4: A UV detection wavelength of 206 nm has been successfully used for the analysis of Benalaxyl enantiomers.[4]
Q5: Are there alternative methods to HPLC for Benalaxyl chiral separation?
A5: Yes, electrokinetic chromatography (EKC) using cyclodextrins as chiral selectors is another reported method. One study demonstrated the use of 5 mM succinyl-β-CD in a 50 mM 2-morpholinoethanesulfonic acid buffer (pH 6.5) to achieve high resolution.[5] Additionally, an environmentally friendly method using ultra-performance convergence chromatography with carbon dioxide and ethanol as the mobile phase has been developed.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the chiral separation of this compound.
Method 1: Normal-Phase HPLC
This is a commonly used method for the chiral separation of Benalaxyl.
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Chromatographic System: High-Performance Liquid Chromatography (HPLC) system with UV detection.
-
Chiral Stationary Phase: Cellulose tris-(3,5-dimethylphenylcarbamate) column (e.g., Chiralcel OD).
-
Mobile Phase: n-hexane : 2-propanol (97:3, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 20°C.[3]
-
Detection: UV at 206 nm.[4]
-
Injection Volume: 10 µL.
Method 2: Electrokinetic Chromatography (EKC)
This method offers an alternative to traditional HPLC.
-
System: Capillary Electrophoresis instrument.
-
Chiral Selector: 5 mM succinyl-β-cyclodextrin dissolved in the background electrolyte.[5]
-
Background Electrolyte: 50 mM 2-morpholinoethanesulfonic acid (MES) buffer, pH 6.5.[5]
-
Voltage: Optimized for the specific instrument and capillary dimensions.
-
Detection: UV detection at a suitable wavelength (e.g., 206 nm).
Data Presentation
The following tables summarize quantitative data from various studies on the chiral separation of Benalaxyl.
Table 1: Chromatographic Conditions for Benalaxyl Chiral Separation
| Parameter | Method 1 (HPLC) | Method 2 (EKC) |
| Stationary Phase/Selector | Cellulose tris-(3,5-dimethylphenylcarbamate) | 5 mM succinyl-β-CD |
| Mobile Phase/Buffer | n-hexane:isopropanol (97:3) | 50 mM MES buffer (pH 6.5) |
| Flow Rate/Voltage | 1.0 mL/min | Not specified |
| Temperature | 20°C | Not specified |
| Detection Wavelength | 206 nm | Not specified |
| Resolution (Rs) | Good separation reported | ~15 |
Table 2: Method Validation Parameters for Benalaxyl Enantiomers
| Parameter | Value (Method 1 - in plasma)[3] | Value (Method 3 - in soil, water, grape)[4] |
| Linearity Range | 0.25-25 µg/mL | 0.52-259.2 mg/L |
| Correlation Coefficient (r²) | > 0.9994 | |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.26 mg/L |
| Limit of Quantification (LOQ) | 0.25 µg/mL | Not specified |
| Mean Recovery | > 90% | Not specified |
Visualizations
Troubleshooting Workflow for Benalaxyl Chiral Separation
The following diagram illustrates a logical workflow for troubleshooting common issues during the chiral separation of this compound.
Caption: Troubleshooting workflow for optimizing this compound chiral separation.
References
- 1. Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor peak resolution in Benalaxyl HPLC analysis
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Benalaxyl. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals to help resolve poor peak resolution and other chromatographic problems.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a reversed-phase HPLC analysis of Benalaxyl?
A typical starting point for a reversed-phase HPLC analysis of Benalaxyl involves a C18 column with a mobile phase consisting of a mixture of acetonitrile and water.[1] An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to improve peak shape and resolution.[2]
Q2: My Benalaxyl peak is showing significant tailing. What are the likely causes and how can I fix it?
Peak tailing for a basic compound like Benalaxyl is often caused by secondary interactions with acidic silanol groups on the silica-based column packing material.[1] To address this, you can try the following:
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Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., by adding phosphoric or formic acid) can suppress the ionization of silanol groups, reducing their interaction with the analyte.
-
Use a Different Column: Employing a column with low silanol activity or an end-capped column can minimize tailing.
-
Add a Competing Base: Introducing a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.
Q3: I am observing peak fronting for my Benalaxyl standard. What could be the reason?
Peak fronting in HPLC can be attributed to several factors, including:
-
Column Overload: Injecting too much sample or a sample that is too concentrated can lead to peak fronting. Try reducing the injection volume or diluting the sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak. Whenever possible, dissolve the sample in the initial mobile phase.
-
Column Degradation: A void at the head of the column can also cause peak fronting. This may require column replacement.
Q4: My chromatogram shows broad peaks for Benalaxyl. How can I improve the peak sharpness?
Broad peaks can be a result of several issues:
-
Low Flow Rate: An excessively low flow rate can lead to band broadening due to diffusion. Ensure your flow rate is optimal for your column dimensions and particle size.
-
Large Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the length to a minimum.
-
Column Contamination or Aging: A contaminated or old column can lose its efficiency, resulting in broader peaks. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.
-
Inappropriate Mobile Phase: The viscosity and composition of the mobile phase can affect peak width. Ensure your mobile phase is well-mixed and degassed.
Q5: I am having trouble separating Benalaxyl from an impurity that elutes very close to it. What strategies can I use to improve resolution?
Improving the resolution between closely eluting peaks can be achieved by:
-
Optimizing the Mobile Phase: Adjusting the ratio of organic solvent to water in the mobile phase can alter the selectivity of the separation. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase the separation between peaks.
-
Changing the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation due to different solvent properties.
-
Adjusting the Temperature: Changing the column temperature can affect the selectivity and efficiency of the separation.
-
Using a Different Stationary Phase: If mobile phase optimization is insufficient, using a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a different C18 phase) can provide the necessary selectivity to resolve the peaks.
Troubleshooting Guides
Poor Peak Resolution
Poor peak resolution can manifest as peak tailing, fronting, splitting, or broad peaks. The following guide provides a systematic approach to troubleshooting these issues.
Caption: A flowchart for diagnosing and resolving poor peak resolution in HPLC.
Experimental Protocols
A well-defined experimental protocol is crucial for reproducible results. Below is a typical reversed-phase HPLC method for the analysis of Benalaxyl that can be used as a starting point.
Standard Reversed-Phase HPLC Method for Benalaxyl
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 206 nm[1] |
| Sample Preparation | Dissolve standard in mobile phase |
Note: This is a general method and may require optimization for specific matrices or instrumentation.
Data Presentation
Consistent data logging and comparison are key to effective troubleshooting. The following table provides a template for recording and comparing key chromatographic parameters before and after troubleshooting.
Troubleshooting Data Comparison
| Parameter | Before Troubleshooting | After Troubleshooting | Target Value |
| Retention Time (min) | Consistent | ||
| Peak Asymmetry (Tailing Factor) | 0.9 - 1.2 | ||
| Peak Width at Half Height (min) | Minimized | ||
| Resolution (Rs) to nearest peak | > 1.5 | ||
| Theoretical Plates (N) | Maximized |
Signaling Pathways and Logical Relationships
Understanding the factors that influence peak resolution is essential for effective troubleshooting. The following diagram illustrates the relationship between key HPLC parameters and their effect on peak shape and resolution.
Caption: The influence of HPLC parameters on chromatographic resolution.
References
Reducing matrix effects in LC-MS/MS analysis of (+)-Benalaxyl
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the LC-MS/MS analysis of (+)-Benalaxyl.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for the target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[2] The primary cause is competition between this compound and matrix components for ionization in the MS source.[3]
Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound analysis?
A2: The most widely used and effective sample preparation technique for pesticide residue analysis, including benalaxyl, in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][5][6] This method involves an initial extraction with an organic solvent (commonly acetonitrile) followed by a cleanup step called dispersive solid-phase extraction (d-SPE) to remove interfering matrix components.[1][6] Other techniques like traditional Solid-Phase Extraction (SPE) can also be employed.[7][8]
Q3: Which d-SPE sorbents are recommended for cleaning up this compound extracts?
A3: The choice of d-SPE sorbent depends on the sample matrix. For general purposes, a combination of Primary Secondary Amine (PSA) and Magnesium Sulfate (MgSO4) is effective. PSA removes organic acids, sugars, and some fatty acids.[5] For matrices with high pigment content, like spinach, Graphitized Carbon Black (GCB) is added to remove chlorophyll and other pigments.[5][6] For fatty matrices, C18 sorbent can be included to remove lipids.[9]
Q4: Can I use a matrix-matched calibration to compensate for matrix effects?
A4: Yes, matrix-matched calibration is a common and effective strategy to compensate for, but not eliminate, matrix effects.[3] This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards experience similar ionization suppression or enhancement as the samples, leading to more accurate quantification.
Q5: Is the use of an internal standard necessary for this compound analysis?
A5: While not strictly mandatory with matrix-matched calibration, the use of a stable isotope-labeled (SIL) internal standard for this compound is highly recommended. A SIL internal standard co-elutes with the analyte and experiences the same degree of matrix effect, providing the most reliable correction for variations in sample preparation and instrument response. If a SIL-IS is unavailable, a structurally similar compound can be used, but its effectiveness in mimicking the matrix effects on this compound must be validated.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Problem 1: Low recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient extraction from the sample matrix. | Ensure the sample is thoroughly homogenized. Optimize the extraction solvent and shaking/vortexing time. For dry samples, a pre-wetting step may be necessary. |
| Analyte loss during d-SPE cleanup. | Excessive amounts of GCB can lead to the loss of planar pesticides. If recovery is low in pigmented matrices, try reducing the amount of GCB used in the d-SPE step. |
| Degradation of this compound. | Benalaxyl is generally stable, but ensure that samples are processed and stored under appropriate conditions (e.g., protected from excessive heat and light). |
Problem 2: Significant ion suppression.
| Possible Cause | Troubleshooting Step |
| Co-elution with matrix components. | Modify the LC gradient to better separate this compound from interfering peaks. A slower gradient or a different column chemistry may be required. |
| Inadequate sample cleanup. | The chosen d-SPE sorbents may not be effectively removing the specific matrix components causing suppression. Consider using a different combination of sorbents (e.g., adding C18 for fatty matrices or GCB for pigmented ones). |
| High concentration of matrix components. | Dilute the final extract. While this may reduce the analyte signal, it can also significantly reduce the matrix effect, potentially leading to a better signal-to-noise ratio. |
Problem 3: Poor peak shape.
| Possible Cause | Troubleshooting Step |
| Incompatible injection solvent with the mobile phase. | Ensure the final extract is reconstituted in a solvent that is compatible with the initial mobile phase conditions. A high percentage of strong organic solvent in the injection can distort the peak shape. |
| Column contamination or degradation. | Implement a column wash step between injections. If the problem persists, the guard column or analytical column may need to be replaced. |
| Interaction with metal components in the LC system. | Although less common for benalaxyl, some compounds can chelate with metal ions. Using a metal-free or bio-inert LC system can mitigate this. |
Experimental Protocols
Generic QuEChERS Protocol for this compound in Vegetables
This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Homogenization:
-
Weigh 10-15 g of the homogenized vegetable sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 10-15 mL of acetonitrile (containing 1% acetic acid for better recovery of some pesticides).
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
3. Dispersive SPE (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents.
-
For general vegetables: 900 mg MgSO₄, 150 mg PSA.
-
For pigmented vegetables: 900 mg MgSO₄, 150 mg PSA, 150 mg GCB.
-
For fatty vegetables: 900 mg MgSO₄, 150 mg PSA, 150 mg C18.
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant.
-
The extract can be directly injected or evaporated and reconstituted in a suitable solvent (e.g., mobile phase starting conditions) for LC-MS/MS analysis.
Typical LC-MS/MS Parameters for this compound
| Parameter | Typical Setting |
| LC Column | C18, 100 x 2.1 mm, <3 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute this compound, followed by a wash and re-equilibration step. |
| Flow Rate | 0.2-0.4 mL/min |
| Injection Volume | 5-10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺, m/z 326.2 |
| Product Ions | Typically two product ions are monitored for quantification and confirmation (e.g., m/z 191.1, 206.1). Collision energies should be optimized for the specific instrument. |
Quantitative Data Summary
The following tables provide representative data on the performance of different sample preparation methods for benalaxyl and other fungicides in various matrices. This data is compiled from multiple sources and should be used as a general guideline. Actual performance will vary depending on the specific matrix, instrumentation, and experimental conditions.
Table 1: Comparison of Recovery for Benalaxyl in Wine Using Different Cleanup Methods
| Cleanup Method | Matrix | Analyte | Recovery (%) | Relative Standard Deviation (%) |
| SPE/d-SPE | Wine | Benalaxyl | 70-132 | ≤20 |
| QuEChERS | Wine | Benalaxyl | 70-132 | ≤20 |
Data synthesized from a comparative study on fungicide analysis in wine.[7][8]
Table 2: Representative Recoveries of Phenylamide Fungicides in Various Food Matrices using QuEChERS with Different d-SPE Sorbents
| Matrix Type | d-SPE Sorbent | Analyte | Spike Level (mg/kg) | Average Recovery (%) |
| Leafy Vegetable | PSA, GCB | Metalaxyl-M | 0.01 | 95 |
| Fruit (high water) | PSA | Benalaxyl | 0.1 | 92 |
| Oily Seed | PSA, C18 | Metalaxyl | 0.05 | 88 |
This table presents generalized data based on typical performance of QuEChERS methods for phenylamide fungicides in different food categories. Specific recoveries can vary.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for LC-MS/MS analysis.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. eijppr.com [eijppr.com]
- 3. Benalaxyl | C20H23NO3 | CID 51369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Persistence behaviour of fungicide mixture (benalaxyl-M 4% + mancozeb 65%) WP in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kemolab.hr [kemolab.hr]
- 6. sciex.jp [sciex.jp]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of SPE/d-SPE and QuEChERS-Based Extraction Procedures in Terms of Fungicide Residue Analysis in Wine Samples by HPLC-DAD and LC-QqQ-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for (+)-Benalaxyl Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation of (+)-Benalaxyl analysis for regulatory testing.
Frequently Asked Questions (FAQs)
Q1: What is method validation and why is it critical for this compound analysis in a regulatory environment?
A1: Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][2] For this compound, a chiral fungicide, this is a regulatory requirement to ensure that the analytical method provides reliable, reproducible, and accurate data on its identity, purity, and concentration in a sample.[2][3] This process is governed by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity for regulatory submissions.[4][5]
Q2: Why is the chiral separation of Benalaxyl enantiomers important?
A2: Benalaxyl has one chiral center, meaning it exists as two enantiomers (mirror images).[6] Often, one enantiomer is biologically active while the other may be less active or have different toxicological properties.[6] Regulatory agencies require methods that can separate and quantify these enantiomers to accurately assess the efficacy and safety of the product.[6] Therefore, developing a stereoselective method is crucial.
Q3: What are the core parameters to be evaluated during method validation for this compound analysis according to ICH guidelines?
A3: The ICH guidelines outline several key parameters to ensure a method is fit for purpose.[4][5] These include:
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Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components like impurities, degradation products, or matrix components.[1][4]
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Linearity: The ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[7][8]
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Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[4][7]
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Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[4]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[1]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[1]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]
Q4: What analytical techniques are commonly used for the analysis of this compound?
A4: Several chromatographic techniques are employed for the analysis of Benalaxyl:
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique, especially with a chiral stationary phase, for the enantioselective separation and quantification of Benalaxyl.[9][10]
-
Gas Chromatography (GC): GC with a nitrogen-phosphorus detector (NPD) is suitable for determining Benalaxyl residues in various crops and water samples.[11]
-
Ultra-Performance Convergence Chromatography (UPC²): This is a more recent technique that uses supercritical CO2 as the primary mobile phase, offering rapid and efficient chiral separations.[6][12]
-
Electrokinetic Chromatography (EKC): This method uses cyclodextrins as chiral selectors for the enantiomeric separation of Benalaxyl.[13]
Troubleshooting Guides
Problem: Poor peak shape (tailing or fronting) for the this compound peak.
-
Possible Cause: Contamination or degradation of the analytical column. Sample constituents can adsorb to the top of the column, distorting the peak profile.[14]
-
Solution:
-
Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: Whenever possible, dissolve and inject the sample in the mobile phase.[15][16] If a different solvent must be used, ensure it is weaker (lower eluotropic strength) than the mobile phase.[16]
Problem: Shifting retention times for this compound.
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Possible Cause: Changes in mobile phase composition. In reversed-phase chromatography, even small variations in the organic solvent percentage can cause significant shifts.[14]
-
Solution:
-
Prepare fresh mobile phase daily and ensure components are accurately measured.
-
Cover solvent reservoirs to prevent evaporation of the more volatile components.[15]
-
If using a gradient, ensure the pump is mixing the solvents correctly. You can verify this by manually preparing a mobile phase of a specific composition and running it isocratically to check for consistency.[14][15]
-
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[15]
-
Possible Cause: A leak in the HPLC system.
-
Solution: Check all fittings for leaks, especially between the pump and the column, and between the column and the detector. Tighten or replace any loose or damaged fittings.[15]
Problem: Noisy or drifting baseline.
-
Possible Cause: Contaminated mobile phase or detector flow cell.
-
Solution:
-
Use high-purity (HPLC-grade) solvents and reagents.
-
Filter and degas the mobile phase before use.
-
Flush the system and detector flow cell with a strong, clean solvent like isopropanol.
-
-
Possible Cause: Detector lamp is failing.
-
Solution: Check the lamp's energy output. If it is low or unstable, it may need to be replaced.
Problem: Failure to achieve baseline separation of Benalaxyl enantiomers.
-
Possible Cause: Inappropriate chiral stationary phase (column).
-
Solution: The choice of chiral column is critical. For Benalaxyl, cellulose-based columns like cellulose tris-(3,5-dimethylphenylcarbamate) have shown good separation.[10] You may need to screen several different chiral columns to find the one that provides the best resolution.
-
Possible Cause: Mobile phase composition is not optimal.
-
Solution:
-
Systematically adjust the ratio of the mobile phase components. For normal-phase chiral separations, varying the percentage of the alcohol modifier (e.g., isopropanol in hexane) can significantly impact resolution.[9]
-
Consider adding a small amount of an acid or base modifier if peak shape is poor, but be sure to check the column's pH limitations.
-
Experimental Protocols
Protocol 1: Enantioselective Analysis of Benalaxyl by HPLC
This protocol is based on a method for the analysis of benalaxyl enantiomers using a chiral stationary phase.[9]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV or Diode Array Detector.
-
Column: OD chiral stationary phase (e.g., cellulose tris-(3,5-dimethylphenylcarbamate)).[9][10]
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 97:3 v/v).[10] The exact ratio may need to be optimized for the specific column and system.
-
Column Temperature: 20°C.[10]
-
Detection Wavelength: 206 nm.[9]
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
Protocol 2: Gas Chromatographic Determination of Benalaxyl Residues
This protocol is suitable for the determination of benalaxyl residues in crops and water.[11]
-
Instrumentation: Gas Chromatograph equipped with a Nitrogen-Phosphorus Detector (NPD).
-
Column: A suitable capillary column for pesticide analysis (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or Nitrogen.
-
Temperatures:
-
Injector: 250°C
-
Detector: 300°C
-
Oven: Temperature programmed (e.g., initial 150°C, ramp to 250°C).
-
-
Sample Extraction (General):
Data Presentation
Table 1: Typical HPLC Method Validation Parameters and Acceptance Criteria for this compound Analysis
| Parameter | Acceptance Criteria | Example Data |
| Specificity | The analyte peak is free from interference from blank, placebo, and known impurities. | Peak purity index > 0.999 |
| Linearity (Correlation Coefficient, R²) | R² ≥ 0.999 | 0.9994[9] |
| Accuracy (% Recovery) | 80% - 120% of the true value. | 93.7% - 109.0% in soil[9] |
| Precision (Repeatability, %RSD) | %RSD ≤ 2.0% | < 6.0%[9] |
| Precision (Intermediate, %RSD) | %RSD ≤ 2.0% | < 10%[10] |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.25 µg/mL in plasma[10] |
| Robustness | %RSD of results should be within acceptable limits after deliberate small changes to method parameters. | %RSD < 5% for minor changes in mobile phase composition. |
Table 2: Summary of Reported Linearity, LOD, and LOQ for Benalaxyl Analysis
| Analytical Method | Matrix | Linearity Range | R² | LOD | LOQ |
| HPLC-CD[9] | N/A (Standard) | 0.52 - 259.2 mg/L | > 0.9994 | 0.26 mg/L | N/A |
| HPLC-DAD[10] | Rabbit Plasma | 0.25 - 25 µg/mL | > 0.99 | 0.1 µg/mL | 0.25 µg/mL |
| UPC²-MS/MS[12] | Tobacco & Soil | 10 - 250 ng/mL | > 0.99 | 0.43 - 0.72 µg/kg | 1.25 - 2.15 µg/kg |
| GC-NPD[11] | N/A (Standard) | 0.5 - 10 mg/L | Confirmed | N/A | 10 µg/kg |
Table 3: Reported Recovery Data for Benalaxyl in Various Matrices
| Matrix | Spiked Concentration | Recovery % | Relative Standard Deviation (RSD) % | Analytical Method |
| Soil[9] | 0.025 - 2.5 mg/kg | 93.7 - 109.0 | < 6.0 | HPLC-CD |
| Water[9] | 0.005 - 0.5 mg/L | 85.1 - 100.8 | < 6.0 | HPLC-CD |
| Grape[9] | 0.04 - 1 mg/kg | 83.2 - 106.6 | < 6.0 | HPLC-CD |
| Tobacco & Soil[12] | 0.1, 2.0, 5.0 mg/kg | 77.1 - 98.4 | < 5.0 | UPC²-MS/MS |
Mandatory Visualizations
Caption: General workflow for analytical method validation.
Caption: Troubleshooting decision tree for poor peak shape in HPLC.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 3. pharmadevils.com [pharmadevils.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. molnar-institute.com [molnar-institute.com]
- 6. lcms.cz [lcms.cz]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. An environmentally friendly method for the enantioseparation and determination of benalaxyl in tobacco and soil by ultra-performance convergence chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 16. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 17. fao.org [fao.org]
Overcoming enantiomerization of Benalaxyl during analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the enantiomerization of Benalaxyl during analysis.
Introduction
Benalaxyl is a chiral fungicide widely used in agriculture. Its fungicidal activity is primarily attributed to the R-enantiomer. Accurate determination of the enantiomeric composition of Benalaxyl is crucial for efficacy and regulatory purposes. However, a significant challenge in the analysis of Benalaxyl is its susceptibility to enantiomerization (racemization) under certain conditions, which can lead to inaccurate quantification of the individual enantiomers. This guide provides practical advice and detailed protocols to minimize or prevent enantiomerization during sample preparation and analysis.
The enantiomerization of Benalaxyl is understood to occur via deprotonation of the acidic proton at the chiral center, facilitated by the presence of electron-withdrawing carbonyl and acetanilide groups. This process is influenced by several factors, most notably pH, temperature, and the solvent environment.
Troubleshooting Guide: Preventing Enantiomerization of Benalaxyl
This section addresses common issues encountered during the chiral analysis of Benalaxyl and provides step-by-step solutions to mitigate enantiomerization.
Problem 1: Inconsistent or inaccurate enantiomeric ratio in analytical results.
Possible Cause: Enantiomerization occurring during sample preparation or analysis.
Solutions:
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Control of pH:
-
Recommendation: Maintain a neutral to slightly acidic pH (ideally around pH 6.5) throughout the sample preparation and analysis process.[1] Avoid strongly basic or acidic conditions, which can catalyze the deprotonation at the chiral center and accelerate racemization.
-
Actionable Steps:
-
Buffer all aqueous solutions and mobile phases. A 50 mM 2-morpholinoethanesulfonic acid (MES) buffer at pH 6.5 has been shown to be effective for the chiral separation of Benalaxyl by electrokinetic chromatography.[1]
-
When extracting from matrices with a different pH, neutralize the extract as soon as possible.
-
-
-
Temperature Management:
-
Recommendation: Perform all sample preparation steps and chromatographic analyses at controlled, and preferably reduced, temperatures.
-
Actionable Steps:
-
Store stock solutions and sample extracts in a refrigerator (2-8 °C) or freezer (-20 °C) and protect from light.
-
Use a temperature-controlled autosampler and column compartment during chromatographic analysis. A study on the stereoselective determination of benalaxyl in plasma was successfully conducted at 20°C.[2]
-
Avoid prolonged exposure of samples to ambient or elevated temperatures.
-
-
-
Solvent Selection:
-
Recommendation: Choose appropriate solvents for extraction and as mobile phase constituents that do not promote enantiomerization.
-
Actionable Steps:
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For extraction, consider solvents like acetone or acetonitrile for soil and grape samples, respectively.[3]
-
For normal-phase HPLC, a mobile phase consisting of n-hexane and 2-propanol (e.g., 97:3 v/v) has been used successfully.[2]
-
For reversed-phase applications, buffered aqueous solutions with organic modifiers are recommended.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Benalaxyl enantiomerization?
A1: The enantiomerization of Benalaxyl proceeds through the deprotonation of the proton at the chiral carbon. This is facilitated by the electron-withdrawing nature of the adjacent carbonyl and acetanilide groups, leading to the formation of a planar carbanion intermediate. Reprotonation can then occur from either side, resulting in a mixture of both enantiomers.
Q2: At what pH is Benalaxyl most stable against racemization?
A2: Based on successful chiral separation methods, a slightly acidic to neutral pH is recommended to maintain the enantiomeric integrity of Benalaxyl. A pH of 6.5 has been explicitly mentioned in a validated method.[1] It is crucial to avoid basic conditions, which will significantly accelerate racemization.
Q3: How should I store my Benalaxyl samples and standards to prevent enantiomerization?
A3: Samples and standards should be stored at low temperatures (refrigerated at 2-8 °C or frozen at -20 °C) and protected from light. The solvent used for storage should be aprotic and non-polar if possible, or a buffered solution at a slightly acidic to neutral pH.
Q4: Can the type of analytical technique influence the enantiomerization of Benalaxyl?
A4: Yes, the conditions of the analytical technique can play a role. For instance, in chromatography, high temperatures in the column or injector port can potentially lead to on-column racemization. It is advisable to use the lowest practical temperatures for analysis. Techniques like Ultra-Performance Convergence Chromatography (UPC²) can offer faster analysis times, reducing the time the analyte is exposed to potentially racemizing conditions.
Q5: Are there any specific sample extraction techniques that are recommended to minimize enantiomerization?
A5: While specific studies on the impact of extraction techniques on Benalaxyl racemization are limited, general best practices for chiral analysis should be followed. These include minimizing the duration of the extraction process, using mild extraction conditions (e.g., avoiding high temperatures), and immediately buffering the pH of the extract to a stable range if necessary. For water samples, solid-phase extraction (SPE) with a C18 cartridge is a common and gentle method.[3]
Experimental Protocols
Protocol 1: Chiral Separation of Benalaxyl using High-Performance Liquid Chromatography (HPLC)
This protocol is based on a validated method for the stereoselective determination of Benalaxyl in plasma.[2]
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Chromatographic System: HPLC with a Diode Array Detector (DAD)
-
Chiral Stationary Phase: Cellulose tris-(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel OD-H)
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Mobile Phase: n-hexane:2-propanol (97:3, v/v)
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Flow Rate: 1.0 mL/min
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Column Temperature: 20 °C
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Detection Wavelength: 225 nm
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Injection Volume: 20 µL
Sample Preparation (from plasma):
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To 1 mL of plasma, add 2 mL of acetonitrile to precipitate proteins.
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Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
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Separate the supernatant and evaporate to dryness under a gentle stream of nitrogen at 35 °C.
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Reconstitute the residue in 100 µL of the mobile phase.
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Inject into the HPLC system.
Protocol 2: Chiral Separation of Benalaxyl using Electrokinetic Chromatography (EKC)
This protocol is based on a method for the chiral separation of Benalaxyl in fungicide formulations.[1]
-
Chromatographic System: Capillary Electrophoresis (CE) system
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Capillary: Fused silica, 50 µm i.d., 48.5 cm total length (40 cm effective length)
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Background Electrolyte (BGE): 50 mM MES buffer (pH 6.5) containing 5 mM succinyl-β-cyclodextrin
-
Voltage: 25 kV
-
Temperature: 25 °C
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Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: Direct UV at 210 nm
Sample Preparation (for formulations):
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Accurately weigh a portion of the formulation.
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Dissolve in a suitable solvent (e.g., methanol).
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Dilute with the BGE to the desired concentration.
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Filter through a 0.45 µm filter before injection.
Data Presentation
The following table summarizes the key analytical parameters from a validated HPLC method for Benalaxyl enantiomers.[2][3]
| Parameter | R-Benalaxyl | S-Benalaxyl | Reference |
| Linearity Range (µg/mL) | 0.25 - 25 | 0.25 - 25 | [2] |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.1 | [2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.25 | 0.25 | [2] |
| Mean Recovery (%) | > 90 | > 90 | [2] |
| Intra-day RSD (%) | < 10 | < 10 | [2] |
| Inter-day RSD (%) | < 10 | < 10 | [2] |
Visualizations
Logical Workflow for Troubleshooting Benalaxyl Enantiomerization
Caption: A flowchart outlining the steps to troubleshoot inconsistent Benalaxyl enantiomeric ratios.
Signaling Pathway of Benalaxyl Enantiomerization
Caption: The proposed chemical pathway for the enantiomerization of Benalaxyl.
References
- 1. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing (+)-Benalaxyl Detection in Trace Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of (+)-Benalaxyl detection in trace analysis.
I. Chromatography-Based Methods (LC-MS/MS & GC-MS/MS) with QuEChERS Sample Preparation
Chromatography coupled with mass spectrometry, particularly after QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation, is a widely used and robust method for the trace analysis of pesticides like this compound.[1][2][3][4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Analyte Recovery | Incomplete Extraction: Inefficient partitioning of this compound from the sample matrix into the extraction solvent. | - Ensure thorough homogenization of the sample to maximize surface area.[2] - Verify the correct solvent-to-sample ratio. - Ensure vigorous shaking during the extraction and partitioning steps. |
| Analyte Degradation: this compound may be unstable under certain pH or temperature conditions. | - For pH-sensitive pesticides, ensure the use of a buffered QuEChERS method (e.g., AOAC 2007.01 or EN 15662) to maintain a stable pH.[2][3] - Avoid excessive heat during sample processing; use of dry ice during homogenization is recommended for volatile pesticides.[2] | |
| Loss during d-SPE Cleanup: The sorbents used in dispersive solid-phase extraction (d-SPE) can sometimes adsorb the target analyte. | - Select the appropriate d-SPE sorbent combination for your matrix. For example, PSA removes organic acids, sugars, and fatty acids, while C18 is used for removing nonpolar interferences, and GCB for pigments like chlorophyll.[4] - Test different sorbent amounts to minimize analyte loss while achieving sufficient cleanup. | |
| Matrix Effects (Ion Suppression or Enhancement in MS) | Co-eluting Matrix Components: Compounds from the sample matrix that are not removed during cleanup can interfere with the ionization of this compound in the mass spectrometer source.[5][6][7] | - Improve Sample Cleanup: Use a more effective d-SPE cleanup combination or consider an additional cleanup step with SPE cartridges.[8] - Optimize Chromatographic Separation: Adjust the LC gradient or GC temperature program to separate this compound from interfering matrix components.[9][10] - Dilute the Sample Extract: Diluting the final extract can reduce the concentration of interfering compounds.[10] - Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for matrix effects.[11][12] |
| Poor Peak Shape (e.g., Peak Tailing in GC) | Active Sites in the GC System: Polar analytes can interact with active sites in the GC inlet liner, column, or detector, leading to tailing peaks.[13][14][15] | - Use an Inert Flow Path: Employ deactivated liners and columns.[16] - Inlet Maintenance: Regularly replace the GC inlet liner and septum. - Column Trimming: Trim a small portion of the column from the inlet side to remove accumulated non-volatile residues.[16] |
| Improper Column Installation: Incorrect positioning of the column in the inlet or detector can create dead volumes. | - Ensure the column is installed at the correct depth according to the instrument manufacturer's recommendations.[13][16] | |
| Solvent-Phase Mismatch: The polarity of the injection solvent is incompatible with the stationary phase. | - If possible, dissolve the final extract in a solvent that is more compatible with the GC column's stationary phase.[16] |
Frequently Asked Questions (FAQs)
Q1: What is the QuEChERS method and why is it recommended for this compound analysis?
A1: QuEChERS is a sample preparation technique that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[2][3] It involves a two-step process: an extraction step using an organic solvent (typically acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[4][17] It is highly recommended for pesticide residue analysis, including this compound, because it is a multi-residue method that is fast, requires low solvent volumes, and provides good recoveries for a wide range of pesticides across various matrices.[1][3]
Q2: How do I choose the right QuEChERS salt formulation and d-SPE cleanup kit?
A2: The choice depends on the specific matrix and the properties of this compound. For pH-dependent analytes, buffered salt formulations like the AOAC 2007.01 (with acetate buffer) or EN 15662 (with citrate buffer) are recommended.[3][18] The d-SPE cleanup kit should be selected based on the types of interferences in your sample. For example, for fatty matrices, C18 is often included, while for samples with high pigment content like spinach, graphitized carbon black (GCB) is used. However, GCB should be used with caution as it can adsorb planar pesticides.
Q3: My recoveries for this compound are consistently low. What should I check first?
A3: First, review your sample homogenization and extraction steps. Ensure the sample is thoroughly homogenized and that you are shaking the tube vigorously for the recommended time to ensure complete extraction.[2] Next, check the pH of your sample and consider if a buffered QuEChERS method is needed to prevent degradation. Also, evaluate your d-SPE cleanup step; the sorbents might be too aggressive and removing your analyte. Try reducing the amount of sorbent or using a different combination.
Q4: I am observing significant ion suppression in my LC-MS/MS analysis of this compound. How can I mitigate this?
A4: Ion suppression is a common matrix effect.[6][9][19] To mitigate it, you can try several approaches. First, improve your sample cleanup to remove more of the interfering matrix components.[8] Second, optimize your chromatographic method to separate the analyte from the region where suppression occurs.[9] A third option is to dilute your sample extract, which will also dilute the interfering compounds.[10] Finally, the most common way to compensate for unavoidable matrix effects is to use matrix-matched calibration standards for quantification.[11][12]
Q5: What are the expected LOD and LOQ for this compound using QuEChERS and LC-MS/MS?
A5: The limits of detection (LOD) and quantification (LOQ) can vary depending on the matrix, instrumentation, and specific method. However, published methods have reported LOQs in the low µg/kg range for benalaxyl in various matrices. For instance, in soil and tobacco, LOQs were reported to be between 1.25 to 2.15 µg/kg.
Quantitative Data Summary
| Parameter | Matrix | Method | Value | Reference |
| Recovery | Tobacco & Soil | UPC²-MS/MS | 77.1-98.4% | |
| RSD | Tobacco & Soil | UPC²-MS/MS | <5.0% | |
| LOD | Tobacco & Soil | UPC²-MS/MS | 0.43-0.72 µg/kg | |
| LOQ | Tobacco & Soil | UPC²-MS/MS | 1.25-2.15 µg/kg | |
| Recovery | Grapes | QuEChERS-LC-MS/MS | 70-110% | [11] |
| RSD | Grapes | QuEChERS-LC-MS/MS | 1-25% | [11] |
| Recovery | Vine Leaves | QuEChERS-LC-MS/MS | 75-117% (at 0.01 mg/kg) | [20] |
| Recovery | Vine Leaves | QuEChERS-LC-MS/MS | 83-113% (at 0.05 mg/kg) | [20] |
Experimental Protocols
This protocol is adapted from the AOAC Official Method 2007.01.[20]
-
Sample Homogenization:
-
Weigh 15 g of homogenized grape sample into a 50 mL centrifuge tube.
-
-
Extraction:
-
Add 15 mL of acetonitrile with 1% acetic acid to the tube.
-
Add an appropriate internal standard.
-
Shake vigorously for 1 minute.
-
Add the AOAC salt packet containing 6 g of anhydrous MgSO₄ and 1.5 g of sodium acetate.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an 8 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube.
-
The d-SPE tube should contain 1200 mg of anhydrous MgSO₄ and 400 mg of primary secondary amine (PSA) sorbent.
-
Shake for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the final extract, filter if necessary, and inject it into the LC-MS/MS or GC-MS/MS system.
-
Caption: Workflow for QuEChERS sample preparation for this compound analysis.
II. Aptamer-Based Biosensors
Aptamer-based biosensors are emerging as highly sensitive and selective tools for pesticide detection.[21] Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity.[21]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Sensitivity | Suboptimal Aptamer Binding: The binding affinity of the aptamer to this compound is low. | - Re-evaluate the aptamer selection process (SELEX) to identify aptamers with higher affinity. - Optimize the binding buffer conditions (pH, ionic strength, temperature). |
| Inefficient Signal Transduction: The binding event is not effectively converted into a measurable signal. | - Enhance the signal by using nanomaterials (e.g., gold nanoparticles, quantum dots) as signal enhancers.[22] - Optimize the concentration of the signaling probe. | |
| Poor Selectivity / High Background Signal | Non-specific Binding: The aptamer or other components of the sensor bind to non-target molecules in the sample matrix. | - Introduce blocking agents (e.g., BSA, skim milk) to the sensor surface to prevent non-specific adsorption.[23] - Optimize the washing steps to remove non-specifically bound molecules. |
| Aptamer Instability: The aptamer structure is not stable under the assay conditions. | - Ensure the aptamer is stored correctly and handled to avoid degradation. - Modify the aptamer structure to enhance stability. | |
| Poor Reproducibility | Inconsistent Sensor Fabrication: Variability in the immobilization of the aptamer on the sensor surface. | - Standardize the protocol for sensor fabrication, including incubation times, temperatures, and concentrations. |
| Matrix Effects: Components in the sample matrix interfere with the sensor's performance. | - Incorporate a sample cleanup step prior to analysis. - Perform a standard addition calibration to account for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using aptamer-based biosensors for this compound detection?
A1: Aptasensors offer several advantages, including high sensitivity and specificity, good stability, ease of synthesis and modification, and lower cost compared to antibody-based methods.[21] They are also well-suited for the development of portable, on-site detection devices.
Q2: My aptasensor shows a high background signal. What can I do?
A2: A high background signal is often due to non-specific binding.[23] Ensure you are using a blocking agent, such as bovine serum albumin (BSA), to block any unoccupied sites on the sensor surface. Optimizing the stringency of your washing steps can also help to remove weakly bound, non-target molecules.
Q3: How can I improve the sensitivity of my aptasensor?
A3: To enhance sensitivity, you can explore several strategies. One approach is to use nanomaterials, such as gold nanoparticles or quantum dots, which can amplify the signal.[22] Optimizing the aptamer density on the sensor surface and the binding conditions (e.g., buffer composition, pH, and temperature) can also significantly improve sensitivity.
Caption: Conceptual workflow for an aptamer-based electrochemical sensor.
III. Immunoassays
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), utilize the specific binding between an antibody and an antigen to detect and quantify substances like this compound.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or No Signal | Inactive Antibody or Conjugate: The antibody or enzyme conjugate has lost its activity. | - Ensure proper storage of antibodies and reagents at recommended temperatures. - Use fresh reagents and avoid repeated freeze-thaw cycles. |
| Incorrect Reagent Concentrations: Suboptimal concentrations of coating antigen or antibody. | - Perform a checkerboard titration to determine the optimal concentrations of the coating antigen and primary antibody. | |
| Insufficient Incubation Times/Temperatures: Incubation periods are too short or temperatures are not optimal for binding. | - Follow the recommended incubation times and temperatures in the protocol.[24] | |
| High Background | Excessive Antibody/Conjugate Concentration: Too much antibody or enzyme conjugate leads to high non-specific binding. | - Reduce the concentration of the primary or secondary antibody/conjugate.[24] |
| Inadequate Washing: Insufficient washing fails to remove unbound reagents. | - Increase the number of washing steps or the volume of wash buffer. Ensure thorough washing of all wells.[24] | |
| Cross-Reactivity: The antibody may be binding to other structurally similar molecules in the sample. | - Evaluate the specificity of the antibody against potential cross-reactants.[25] | |
| High Variability between Wells | Pipetting Errors: Inconsistent volumes of reagents or samples are added to the wells. | - Use calibrated pipettes and ensure proper pipetting technique.[24] |
| Inconsistent Incubation Conditions: Temperature gradients across the plate during incubation. | - Ensure the plate is incubated in a stable temperature environment. | |
| Edge Effects: Wells at the edge of the plate may evaporate more quickly. | - Avoid using the outer wells of the plate or ensure a humid environment during incubation. |
Frequently Asked Questions (FAQs)
Q1: What are the different formats of immunoassays for small molecules like this compound?
A1: For small molecules (haptens) like this compound, competitive immunoassays are typically used.[25][26] In a common format, a Benalaxyl-protein conjugate is coated onto the microplate wells. The sample containing free Benalaxyl is then incubated with a limited amount of anti-Benalaxyl antibody. The free Benalaxyl in the sample competes with the coated Benalaxyl for antibody binding. A lower signal indicates a higher concentration of Benalaxyl in the sample.
Q2: My ELISA results show high background noise. What are the common causes?
A2: High background can be caused by several factors.[24] The most common are excessively high concentrations of the detection antibody or enzyme conjugate, leading to non-specific binding. Inadequate washing between steps is another frequent cause. Ensure your wash buffer is correctly prepared and that you are washing the plate thoroughly. Cross-contamination between wells can also contribute to high background.
Q3: How can I improve the sensitivity of my immunoassay for this compound?
A3: To improve sensitivity, you can optimize several parameters. First, ensure you are using a high-affinity antibody. Optimizing the concentrations of the coating antigen and the antibody through a checkerboard titration is crucial. You can also explore different enzyme-substrate systems that produce a stronger signal. Additionally, increasing the incubation time for the antibody-antigen binding step can sometimes enhance the signal.
Caption: Principle of a competitive ELISA for this compound detection.
References
- 1. fao.org [fao.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. maxisci.com [maxisci.com]
- 4. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 5. Matrix effects in (ultra)trace analysis of pesticide residues in food and biotic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eijppr.com [eijppr.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. agilent.com [agilent.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. Pesticide Aptasensors—State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Current Advances in Aptasensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection and beyond: challenges and advances in aptamer-based biosensors - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00639D [pubs.rsc.org]
- 24. abbexa.com [abbexa.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. tandfonline.com [tandfonline.com]
Stability of (+)-Benalaxyl in different storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (+)-Benalaxyl under various storage conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound, the R-enantiomer of Benalaxyl, is a systemic fungicide.[1][2] Understanding its stability under different storage conditions is crucial for ensuring its efficacy, determining appropriate storage and handling procedures, and for regulatory purposes. Degradation of the active ingredient can lead to reduced performance and the formation of potentially undesirable byproducts.
Q2: What are the main factors that can affect the stability of this compound?
A2: The primary factors influencing the stability of this compound are temperature, pH, and exposure to light. These factors can lead to degradation through processes such as hydrolysis, photodegradation, and thermal decomposition.
Q3: How stable is this compound in soil?
A3: this compound is moderately persistent in soil.[1][2] The degradation rate can be influenced by soil type, microorganisms, pH, and temperature.[3] Studies have shown that the degradation of benalaxyl enantiomers in soil can be stereoselective, with the R-(-)-enantiomer (an older designation for one of the enantiomers) sometimes dissipating faster than the S-(+)-enantiomer.[3]
Q4: What is the effect of pH on the stability of this compound in aqueous solutions?
A4: this compound's stability in aqueous solutions is pH-dependent. It is generally more stable in neutral to acidic conditions and undergoes hydrolysis, or chemical breakdown in the presence of water, more rapidly under alkaline (basic) conditions.
Q5: Is this compound sensitive to light?
A5: Yes, this compound can be susceptible to photodegradation when exposed to light, particularly UV radiation. It is advisable to store the compound and its formulations in light-protected containers.
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| Inconsistent analytical results for stored samples | Sample degradation due to improper storage. | Verify storage conditions (temperature, light exposure). Ensure samples are stored in tightly sealed, light-resistant containers at the recommended temperature. Run a fresh standard alongside stored samples to check for degradation. |
| Loss of fungicidal activity in prepared solutions | Hydrolysis of this compound, especially in alkaline solutions. | Check the pH of your formulation or solution. If possible, adjust the pH to a neutral or slightly acidic range. Prepare fresh solutions before use and avoid prolonged storage of diluted solutions. |
| Discoloration or change in physical appearance of the sample | Photodegradation or thermal degradation. | Inspect the storage container for light protection. If exposed to high temperatures, consider if the sample's integrity has been compromised. It is recommended to perform a purity analysis. |
| Unexpected peaks in chromatograms of stability samples | Formation of degradation products. | Identify potential degradation products through literature review or by using techniques like LC-MS. Common degradation products can arise from hydrolysis of the ester group.[4] |
Quantitative Data Summary
The stability of this compound is influenced by various environmental factors. The following tables summarize the available quantitative data on its degradation under different conditions.
Table 1: Stability of Benalaxyl Enantiomers in Soil
| Enantiomer | Half-life (t½) in days | Reference |
| S-(+)-Benalaxyl | 27.7 - 57.8 | [3] |
| R-(-)-Benalaxyl | 20.4 - 53.3 | [3] |
Note: The degradation process of the two fungicide enantiomers followed first-order kinetics.[3]
Table 2: Hydrolytic Stability of Benalaxyl
| pH | Temperature (°C) | Half-life (t½) in days | Reference |
| 9 | 25 | 86 | [4] |
| 9 | 20 | 157 | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments related to the stability testing of this compound.
Protocol 1: Determination of Stability in Soil
Objective: To evaluate the degradation rate of this compound in soil under controlled laboratory conditions.
Methodology:
-
Soil Preparation: Use a well-characterized soil, sieved to a uniform particle size. The soil's physicochemical properties (pH, organic matter content, texture) should be documented.
-
Sample Fortification: Treat a known mass of the soil with a solution of this compound to achieve a specific concentration. Ensure homogenous distribution.
-
Incubation: Incubate the treated soil samples in the dark at a constant temperature (e.g., 20-25°C) and moisture level.
-
Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 90 days).
-
Extraction: Extract this compound from the soil samples using a suitable organic solvent (e.g., acetonitrile or acetone).
-
Analysis: Quantify the concentration of this compound in the extracts using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a chiral column to differentiate between enantiomers.[3]
-
Data Analysis: Plot the concentration of this compound versus time and determine the degradation kinetics (e.g., first-order) and calculate the half-life (t½).
Protocol 2: Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Methodology:
-
Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).
-
Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent. Add a small aliquot of the stock solution to each buffer solution to achieve the desired initial concentration, ensuring the organic solvent percentage is low to avoid co-solvent effects.
-
Incubation: Maintain the solutions at a constant temperature (e.g., 25°C or 50°C) in the dark.
-
Sampling: At specified time intervals, withdraw aliquots from each solution.
-
Analysis: Directly analyze the samples or after appropriate dilution using a stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the rate of hydrolysis and the half-life at each pH and temperature combination.
Protocol 3: Photostability Testing
Objective: To assess the degradation of this compound upon exposure to a light source.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or an organic solvent) or apply it as a thin film on an inert surface (e.g., a glass plate).
-
Light Exposure: Expose the samples to a light source with a defined spectral output, such as a xenon lamp, which simulates sunlight.[5] The light intensity and duration of exposure should be controlled and monitored.
-
Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls.[5]
-
Sampling: At various time points during the exposure, collect both the light-exposed and dark control samples.
-
Analysis: Analyze the samples using a validated HPLC method to quantify the amount of this compound remaining.
-
Data Analysis: Compare the degradation of the light-exposed samples to the dark controls to determine the extent of photodegradation.
Visualizations
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Logical Relationship of Stability Factors
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Selection of Chiral Stationary Phase for Benalaxyl Enantiomers
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common questions and issues encountered during the chiral separation of Benalaxyl enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most effective types of chiral stationary phases (CSPs) for separating Benalaxyl enantiomers? A1: Polysaccharide-based CSPs are highly recommended and have been successfully used for the enantioseparation of Benalaxyl.[1] Specifically, columns with cellulose tris-(3,5-dimethylphenylcarbamate) as the chiral selector have demonstrated good separation.[2][3] An alternative approach involves using cyclodextrin derivatives, such as succinyl-β-CD, as chiral selectors in electrokinetic chromatography (EKC).[4]
Q2: Which mobile phases are typically used with polysaccharide CSPs for Benalaxyl separation? A2: For separations on polysaccharide-based CSPs, normal-phase eluents are common. A mixture of n-hexane with an alcohol modifier like 2-propanol (isopropanol) is a well-documented and effective mobile phase.[2][3][5] The ratio of the alkane to the alcohol is a critical parameter that must be optimized to achieve baseline resolution.[6]
Q3: Are there alternative technologies to HPLC for this separation? A3: Yes, other techniques have proven effective. Electrokinetic chromatography (EKC) offers high-resolution separation in a short time.[4] For a more environmentally friendly and rapid analysis, Ultra-Performance Convergence Chromatography (UPCC), a form of supercritical fluid chromatography (SFC), can be used, employing carbon dioxide and ethanol as the mobile phase.[1][7]
Q4: What detection methods are appropriate for Benalaxyl enantiomers? A4: Standard UV detection at a low wavelength, such as 206 nm, has been successfully used.[5] A diode array detector (DAD) is also suitable for this analysis.[2][3] For analyses requiring higher sensitivity and selectivity, particularly in complex sample matrices like soil or plasma, tandem mass spectrometry (LC-MS/MS) is the preferred method.[7][8]
Q5: What is the mechanism of chiral recognition on polysaccharide CSPs? A5: Chiral recognition on polysaccharide CSPs is based on the differential interaction between the enantiomers and the chiral selector. The helical structure of the polysaccharide (amylose or cellulose) creates a chiral environment.[9] Separation is achieved through a combination of interactions, including hydrogen bonds, π-π interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes with different stabilities for each enantiomer.[10]
Troubleshooting Guide
Q1: Why am I seeing poor or no resolution between the Benalaxyl enantiomers? A1:
-
Mobile Phase Composition: The concentration of the alcohol modifier in a normal-phase system is crucial. Decrease the percentage of alcohol (e.g., 2-propanol) to increase retention and potentially improve resolution.[6]
-
Alcohol Modifier Type: The choice of alcohol can significantly impact selectivity. Try switching from 2-propanol to other alcohols like ethanol or n-butanol.
-
Temperature: Lowering the column temperature often increases the stability of the transient diastereomeric complexes, which can enhance resolution. However, in some cases, an increase in temperature might be beneficial.[9]
-
Flow Rate: Reduce the flow rate to allow more time for the enantiomers to interact with the stationary phase, which can lead to better separation.
Q2: My chromatographic peaks are tailing. How can I fix this? A2:
-
Mobile Phase Additives: Peak tailing can sometimes be caused by unwanted interactions with residual silanols on the silica support. Adding a small amount of a basic (e.g., diethylamine, DEA) or acidic (e.g., trifluoroacetic acid, TFA) additive to the mobile phase can improve peak symmetry.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase. Dissolving the sample in a stronger solvent can cause peak distortion.
-
Column History: Be aware of the "additive memory effect," where modifiers from previous analyses can adsorb to the stationary phase and affect current results.[11] If this is suspected, dedicate a column to a specific method or implement a thorough column flushing and regeneration protocol.
Q3: The analysis time is too long. How can I reduce it? A3:
-
Mobile Phase Strength: Increase the percentage of the alcohol modifier in the mobile phase to decrease retention times. Note that this may compromise resolution, so a balance must be found.
-
Flow Rate: Increasing the flow rate will shorten the analysis time, but may also reduce separation efficiency.
-
Alternative Techniques: Consider using a faster technique like UPCC, which has been shown to separate Benalaxyl enantiomers in under 5 minutes.[7]
Q4: The elution order of the enantiomers has reversed after changing conditions. Is this normal? A4: Yes, a reversal in elution order can occur in chiral separations. This phenomenon is typically dependent on:
-
Temperature: Changes in column temperature can alter the thermodynamics of the chiral recognition mechanism, leading to a reversal of elution order.[9]
-
Mobile Phase: Modifying the composition or type of alcohol in the mobile phase can change the dominant interactions and cause the elution order to switch.
-
Stationary Phase: Switching between an amylose-based and a cellulose-based CSP can result in an elution order reversal due to their different helical structures and chiral recognition mechanisms.[9][12]
Quantitative Data Summary
Table 1: HPLC Methods for Benalaxyl Enantiomer Separation
| Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
|---|---|---|---|---|
| OD Chiral Stationary Phase | Hexane/Isopropanol | 1.0 | UV (206 nm) | [5] |
| Cellulose tris-(3,5-dimethylphenylcarbamate) | n-hexane/2-propanol (97:3, v/v) | 1.0 | Diode Array Detector |[3] |
Table 2: Alternative Separation Techniques for Benalaxyl Enantiomers
| Technique | Chiral Selector / CSP | Mobile Phase / Buffer | Analysis Time | Resolution (Rs) | Reference |
|---|---|---|---|---|---|
| Electrokinetic Chromatography (EKC) | 5 mM succinyl-β-CD | 50 mM MES buffer (pH 6.5) | 7.5 min | ~15 | [4] |
| Ultra-Performance Convergence Chromatography (UPCC) | Chiral Column | Carbon dioxide and ethanol | 5 min | Baseline Separation |[7] |
Detailed Experimental Protocol
This protocol is adapted from a validated HPLC-DAD method for the stereoselective determination of Benalaxyl.[3]
-
Instrumentation & Consumables:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
Chiral Column: Cellulose tris-(3,5-dimethylphenylcarbamate), 250 x 4.6 mm.
-
HPLC-grade n-hexane and 2-propanol.
-
-
Chromatographic Conditions:
-
Mobile Phase: n-hexane / 2-propanol (97:3, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 20°C.
-
Detection: Diode Array Detector (wavelength monitoring as appropriate for Benalaxyl).
-
Injection Volume: 20 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of racemic Benalaxyl (e.g., 1 mg/mL) in 2-propanol.
-
Create a series of working standards by diluting the stock solution with the mobile phase to achieve a concentration range suitable for calibration (e.g., 0.25 to 25 µg/mL).[3]
-
-
System Equilibration and Analysis:
-
Equilibrate the column with the mobile phase for at least 30-60 minutes or until a stable baseline is observed.
-
Inject a blank (mobile phase) to confirm the absence of interfering peaks.
-
Perform injections of the calibration standards followed by the unknown samples.
-
-
Data Analysis:
-
Identify the two enantiomer peaks based on their retention times.
-
Construct a calibration curve for each enantiomer by plotting peak area against concentration.
-
Determine the concentration of each enantiomer in the unknown samples.
-
Mandatory Visualization
Caption: Logical workflow for chiral stationary phase selection for Benalaxyl enantiomers.
References
- 1. waters.com [waters.com]
- 2. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits. | Semantic Scholar [semanticscholar.org]
- 3. Stereoselective determination of benalaxyl in plasma by chiral high-performance liquid chromatography with diode array detector and application to pharmacokinetic study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separation of metalaxyl and benalaxyl fungicides by electrokinetic chromatography and determination of enantiomeric impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separation and Determination of Etoxazole Enantiomers in Vegetables by Normal-Phase and Reverse-Phase High Performance Liquid Chromatography [mdpi.com]
- 7. An environmentally friendly method for the enantioseparation and determination of benalaxyl in tobacco and soil by ultra-performance convergence chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantiomerization and enantioselective bioaccumulation of benalaxyl in Tenebrio molitor larvae from wheat bran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Benalaxyl Enantiomers in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of benalaxyl enantiomers in various food matrices. Benalaxyl, a widely used phenylamide fungicide, possesses a chiral center, resulting in two enantiomers that may exhibit different biological activities and degradation rates.[1] Accurate enantioselective analysis is therefore crucial for food safety and environmental monitoring. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes a general analytical workflow.
Experimental Protocols
Several analytical techniques have been successfully employed for the chiral separation and quantification of benalaxyl enantiomers in food. The primary methods involve High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) coupled with various detectors.
1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a popular and effective sample preparation technique for pesticide residue analysis in food matrices.
-
Extraction: A homogenized food sample (e.g., 5-10 g of fruits or vegetables) is typically extracted with acetonitrile.[2] For some matrices, acetic acid (e.g., 1%) is added to the acetonitrile to improve analyte stability and extraction efficiency.[2] Sodium chloride and anhydrous magnesium sulfate are added to induce phase separation and remove water.
-
Cleanup: The resulting acetonitrile extract is subjected to dispersive solid-phase extraction (d-SPE) for cleanup. Common sorbents include primary secondary amine (PSA) to remove organic acids, fatty acids, and sugars, and C18 to remove non-polar interferences.[2] For samples with high pigment content, graphitized carbon black (GCB) may also be used. After cleanup, the extract is filtered and is ready for chromatographic analysis.
2. Chromatographic Separation and Detection
Enantioselective separation is achieved using chiral stationary phases (CSPs).
-
High-Performance Liquid Chromatography (HPLC) with Tandem Mass Spectrometry (HPLC-MS/MS):
-
Chiral Column: Cellulose-based columns are commonly used, such as cellulose tris(3,5-dichlorophenylcarbamate) (Chiralpak IC)[1] or cellulose tris(4-chloro-3-methylphenylcarbamate).[2]
-
Mobile Phase: A mixture of acetonitrile and water (often with a formic acid modifier, e.g., 0.1%) is typically used in reversed-phase mode.[1][2] Normal-phase chromatography with hexane and isopropanol has also been reported.[3]
-
Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[1][2] A circular dichroism (CD) detector can be used to determine the elution order of the enantiomers.[2][3]
-
-
Ultra-Performance Convergence Chromatography (UPC²) with Tandem Mass Spectrometry (UPC²-MS/MS):
-
Principle: UPC² utilizes compressed carbon dioxide as the primary mobile phase, offering a "green" alternative with faster analysis times.
-
Chiral Column: Similar polysaccharide-based CSPs as in HPLC are effective.
-
Mobile Phase: A gradient of carbon dioxide and a co-solvent such as ethanol or methanol is used for elution.
-
Detection: MS/MS detection provides the necessary sensitivity for trace-level analysis in complex matrices.[4]
-
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the quantitative performance data from various validated methods for the analysis of benalaxyl enantiomers in different food matrices.
Table 1: HPLC-Based Methods for Benalaxyl Enantiomer Analysis
| Parameter | Method 1: Vegetables and Fruits[2] | Method 2: Grapes[3] | Method 3: Wheat Bran[1] |
| Chromatography | HPLC-MS/MS | HPLC-UV/CD | HPLC-MS/MS |
| Chiral Column | Cellulose tris(4-chloro-3-methylphenylcarbamate) | OD chiral stationary phase | Chiralpak IC |
| Mobile Phase | Acetonitrile/0.1% Formic Acid | Hexane/Isopropanol | Acetonitrile/Water |
| Linearity (Concentration Range) | 0.5 - 250 µg/L | 0.52 - 259.2 mg/L | 10 - 1000 µg/L |
| Correlation Coefficient (r²) | > 0.9994 (implied) | > 0.9994 | Not explicitly stated |
| LOD | Not explicitly stated | 0.26 mg/L | Not explicitly stated |
| LOQ | 1 µg/kg | Not explicitly stated | Not explicitly stated |
| Recovery (%) | 81.3 - 95.7 | 83.2 - 106.6 | Not explicitly stated |
| Precision (RSD %) | 2.2 - 9.6 (Intra- & Inter-day) | < 6.0 | Not explicitly stated |
Table 2: UPC²-Based Method for Benalaxyl Enantiomer Analysis
| Parameter | Method: Tobacco and Soil[4] |
| Chromatography | UPC²-MS/MS |
| Chiral Column | Not explicitly stated, but a chiral column was used |
| Mobile Phase | Carbon dioxide and ethanol |
| Linearity (Concentration Range) | 10 - 250 ng/mL |
| Correlation Coefficient (r²) | Good coefficients of determination reported |
| LOD | 0.43 - 0.72 µg/kg |
| LOQ | 1.25 - 2.15 µg/kg |
| Recovery (%) | 77.1 - 98.4 |
| Precision (RSD %) | < 5.0 |
Mandatory Visualization
The following diagram illustrates a typical experimental workflow for the analysis of benalaxyl enantiomers in food matrices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Enantioselective determination of acylamino acid fungicides in vegetables and fruits by chiral liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An environmentally friendly method for the enantioseparation and determination of benalaxyl in tobacco and soil by ultra‐performance convergence chromatography with tandem mass spectrometry [agris.fao.org]
Unlocking Potency: A Comparative Analysis of (+)-Benalaxyl and its Racemic Mixture in Fungal Control
A focused examination of the fungicidal properties of the dextrorotatory enantiomer of benalaxyl, (+)-Benalaxyl (Benalaxyl-M), reveals a significant enhancement in activity compared to its racemic counterpart. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers, scientists, and drug development professionals on the stereoselective efficacy of this important fungicide.
Benalaxyl, a widely used phenylamide fungicide, exists as a racemic mixture of two stereoisomers: the R-(+)- and S-(-)-enantiomers. The fungicidal activity of this class of compounds is primarily attributed to the inhibition of RNA polymerase I in oomycete pathogens, a mechanism that disrupts ribosomal RNA (rRNA) synthesis and ultimately leads to cell death.[1][2] Research has consistently indicated that the R-(+)-enantiomer, this compound, is the more biologically active and environmentally favorable of the two.[1][3] This guide delves into the quantitative differences in their fungicidal efficacy, outlines the experimental methodologies for assessment, and visualizes the underlying mechanism of action.
Quantitative Comparison of Fungicidal Activity
For illustrative purposes, the following table summarizes the known activity of racemic benalaxyl against key oomycete pathogens. It is widely accepted in the scientific community that the EC50 values for this compound would be significantly lower.
| Fungal Pathogen | Disease Caused | Racemic Benalaxyl Activity | Reference |
| Phytophthora infestans | Late blight of potato and tomato | Active | [3] |
| Plasmopara viticola | Downy mildew of grapevine | Active | [3] |
| Alternaria solani | Early blight of potato and tomato | Active | [3] |
| Pythium spp. | Damping-off | Active | [4] |
Experimental Protocols
To assess and compare the fungicidal activity of this compound and its racemic mixture, a standardized in vitro method such as the agar well diffusion assay can be employed. The following protocol is a detailed methodology adapted from established procedures for testing antifungal agents against oomycetes.[3][5]
Agar Well Diffusion Assay
1. Fungal Culture Preparation:
-
The target oomycete pathogens, such as Phytophthora infestans or Pythium ultimum, are cultured on a suitable medium (e.g., V8 juice agar or potato dextrose agar) at an optimal temperature (e.g., 20-25°C) until sufficient mycelial growth is achieved.
2. Inoculum Preparation:
-
For mycelial growth inhibition assays, mycelial plugs (e.g., 5 mm in diameter) are taken from the actively growing edge of the fungal colony.
-
For assays involving zoospores, a zoospore suspension is prepared by flooding mature sporangia with sterile, cold distilled water and incubating at a low temperature (e.g., 4°C) to induce zoospore release. The concentration of the zoospore suspension is then adjusted to a standardized level (e.g., 1 x 10^5 zoospores/mL) using a hemocytometer.
3. Preparation of Test Compounds:
-
Stock solutions of this compound and racemic benalaxyl are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
-
A series of dilutions are then made in sterile distilled water or the growth medium to achieve the desired test concentrations.
4. Assay Procedure:
-
A suitable agar medium is poured into sterile Petri dishes.
-
For mycelial growth assays, wells (e.g., 6 mm in diameter) are created in the agar using a sterile cork borer. A standardized volume (e.g., 100 µL) of each test compound dilution is added to the respective wells. A mycelial plug is then placed in the center of the plate.
-
For zoospore germination assays, the agar medium is amended with the test compounds at various concentrations before pouring the plates. A standardized volume of the zoospore suspension is then spread evenly over the agar surface.
5. Incubation and Data Collection:
-
The plates are incubated at the optimal temperature for the specific pathogen in the dark.
-
For mycelial growth assays, the diameter of the zone of inhibition around each well is measured after a defined incubation period (e.g., 3-7 days).
-
For zoospore germination assays, the percentage of germinated zoospores is determined by microscopic examination after a suitable incubation period (e.g., 24-48 hours).
6. Data Analysis:
-
The effective concentration required to inhibit 50% of fungal growth (EC50) is calculated for both this compound and the racemic mixture using probit analysis or other suitable statistical methods.
Mechanism of Action: Inhibition of RNA Polymerase I
The primary mode of action of benalaxyl is the specific inhibition of RNA polymerase I in oomycetes.[1][4][6] This enzyme is responsible for the transcription of ribosomal RNA (rRNA) genes, which are essential components of ribosomes. The inhibition of rRNA synthesis disrupts ribosome biogenesis, leading to a cessation of protein synthesis and ultimately, cell death. The stereospecificity of this interaction, with the R-(+)-enantiomer exhibiting higher inhibitory activity, suggests a precise binding interaction with the target enzyme or an associated regulatory protein.
The following diagram illustrates the proposed signaling pathway for the fungicidal action of Benalaxyl.
Conclusion
References
- 1. Benalaxyl (Ref: M 9834) [sitem.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. ejbo.journals.ekb.eg [ejbo.journals.ekb.eg]
- 4. Understanding phenylamide (FRAC group 4) fungicides — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 5. researchgate.net [researchgate.net]
- 6. Phenylamides | FRAC [frac.info]
Comparative Metabolism of (+)-Benalaxyl in Different Plant Species: A Guide for Researchers
A comprehensive analysis of the uptake, translocation, and metabolic fate of the fungicide (+)-Benalaxyl across various plant species, supported by experimental data and detailed protocols.
Benalaxyl, a systemic phenylamide fungicide, is widely utilized in agriculture to control diseases caused by Oomycetes, such as downy mildew and late blight, in a variety of crops including grapes, tomatoes, and potatoes. The biologically active enantiomer, this compound (also known as Benalaxyl-M), is of particular interest due to its targeted efficacy. Understanding the comparative metabolism of this compound in different plant species is crucial for optimizing its application, assessing potential phytotoxicity, and ensuring food safety. This guide provides a comparative overview of this compound metabolism in key plant species, presenting quantitative data, detailed experimental methodologies, and a visualization of the metabolic pathway.
Data Presentation: Quantitative Comparison of this compound and its Metabolites
The metabolism of this compound varies significantly among different plant species, influencing the persistence of the parent compound and the nature and concentration of its metabolites. The following tables summarize the quantitative data on the degradation of this compound and the formation of its major metabolites in grapes, tomatoes, and potatoes.
Table 1: Dissipation of this compound in Different Plant Tissues
| Plant Species | Tissue | Initial Concentration (mg/kg) | Concentration after 7 days (mg/kg) | Half-life (days) |
| Grapes | Fruit | 1.8 (estimated) | < 0.22 | 2.59 - 2.79[1] |
| Tomatoes | Fruit | Not specified | < 0.1 | Not specified |
| Potatoes | Leaves | Not specified | > 25% of initial | Not specified |
| Potatoes | Tuber | Not detected | < 0.005 | Not applicable |
| Cucumber | Leaves | Not specified | Not specified | Not specified |
| Tobacco | Leaves | Not specified | Not specified | Not specified |
| Sugar Beet | Leaves | Not specified | Not specified | Not specified |
| Capsicum | Fruit | Not specified | Not specified | Not specified |
Note: Data is compiled from various studies and conditions may vary.
Table 2: Major Metabolites of Benalaxyl Identified in Different Plant Species
| Metabolite ID | Chemical Name | Grapes | Tomatoes |
| GX1 | N-(2,6-dimethylphenyl)-N-(hydroxyacetyl)alanine methyl ester | Present | Present in higher concentration than Benalaxyl |
| GX5a/b | Benalaxyl acid | Present | Not specified |
| GX5c | N-(2,6-dimethylphenyl)-N-(phenylacetyl)alanine | Present | Not specified |
| GX6 | N-(2,6-dimethylphenyl)-N-(malonyl)alanine methyl ester glucoside | Present (at significant levels) | Not specified |
Experimental Protocols
Accurate quantification of this compound and its metabolites requires robust analytical methodologies. Below are detailed protocols for the extraction, cleanup, and analysis of these compounds from plant matrices.
Protocol 1: Extraction and Cleanup of Benalaxyl Residues from Plant Tissues
This protocol is based on a method suitable for determining benalaxyl residues in various crops.[2]
1. Extraction:
- Homogenize a representative sample of the plant tissue (e.g., 25 g of fruit).
- Extract the homogenized sample with 100 mL of acetone by blending at high speed for 2 minutes.
- Filter the mixture through a Büchner funnel with suction.
- Rinse the blender and filter cake with an additional 50 mL of acetone.
- Combine the filtrates and concentrate the extract to approximately 50 mL using a rotary evaporator at 40°C.
2. Liquid-Liquid Partitioning:
- Transfer the concentrated acetone extract to a 500 mL separatory funnel.
- Add 100 mL of a 10% aqueous sodium chloride solution and 100 mL of dichloromethane.
- Shake the funnel vigorously for 2 minutes and allow the layers to separate.
- Collect the lower dichloromethane layer.
- Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.
- Combine the dichloromethane extracts and dry them by passing through a column of anhydrous sodium sulfate.
3. Cleanup by Column Chromatography:
- Concentrate the dried dichloromethane extract to a small volume (2-3 mL) using a rotary evaporator.
- Prepare a chromatography column with 10 g of activated alumina.
- Apply the concentrated extract to the top of the column.
- Elute the column with 100 mL of a mixture of n-hexane and ethyl acetate (9:1, v/v).
- Collect the eluate and concentrate it to a suitable volume for analysis.
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
This method is designed for the stereoselective analysis of benalaxyl enantiomers.[3]
-
Chromatographic System: A high-performance liquid chromatograph equipped with a UV detector.
-
Chiral Column: A cellulose-tris-(3,5-dimethylphenylcarbamate)-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10, v/v). The exact ratio may need to be optimized for the specific column.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare standard solutions of racemic benalaxyl and this compound in the mobile phase.
-
Inject the standards to determine the retention times of the R-(-)- and S-(+)-enantiomers.
-
Inject the prepared sample extract.
-
Identify and quantify the this compound peak based on its retention time and comparison with the standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow for analyzing this compound metabolism and the proposed metabolic pathway in plants.
Caption: Experimental workflow for the analysis of this compound metabolism in plants.
Caption: Proposed metabolic pathway of this compound in plants.
Discussion and Conclusion
The metabolism of this compound in plants proceeds primarily through two phases: oxidation and conjugation. The initial oxidation reactions, likely mediated by cytochrome P450 monooxygenases, introduce hydroxyl groups onto the molecule, leading to the formation of metabolites such as GX1. Further oxidation can result in the formation of carboxylic acid derivatives like GX5a/b and GX5c. In the second phase, these hydroxylated and carboxylated metabolites undergo conjugation, primarily with glucose, to form more polar and readily sequestered or transported compounds, such as the glucoside conjugate GX6.
Significant differences in the rate of metabolism and the profile of metabolites are observed across different plant species. For instance, in tomatoes, the metabolite GX1 can be found at higher concentrations than the parent this compound, indicating rapid initial oxidation. In contrast, grapes appear to retain a higher proportion of the parent compound for a longer period. These variations can be attributed to differences in the enzymatic machinery of each plant species.
Furthermore, studies have consistently shown a stereoselective degradation of benalaxyl in plants, with the fungicidally active S-(+)-enantiomer being degraded preferentially over the R-(-)-enantiomer.[3] This stereoselectivity is an important consideration in assessing the environmental fate and efficacy of benalaxyl formulations.
References
- 1. Persistence behaviour of fungicide mixture (benalaxyl-M 4% + mancozeb 65%) WP in grapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatographic determination of benalaxyl residues in different crops and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective degradation of benalaxyl in tomato, tobacco, sugar beet, capsicum, and soil - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Behavior of Benalaxyl and Furalaxyl Fungicides
A detailed guide for researchers and drug development professionals on the environmental fate of two structurally similar phenylamide fungicides, Benalaxyl and Furalaxyl.
This guide provides a comprehensive comparison of the environmental behavior of Benalaxyl and Furalaxyl, two widely used systemic fungicides from the acylalanine class. While structurally analogous, their subtle chemical differences lead to notable variations in their environmental persistence, mobility, and ecotoxicity. This publication summarizes key quantitative data, outlines detailed experimental methodologies for their assessment, and visually represents complex processes to aid in research and environmental risk assessment.
Core Environmental Fate Parameters: A Tabular Comparison
The environmental behavior of a pesticide is governed by a complex interplay of its physicochemical properties and interactions with soil and aquatic systems. The following tables summarize the key quantitative parameters for Benalaxyl and Furalaxyl based on available scientific literature.
Table 1: Soil Degradation and Mobility
| Parameter | Benalaxyl | Furalaxyl | Key Observations |
| Soil Half-Life (DT50) | Furalaxyl generally degrades faster than Benalaxyl. Both exhibit enantioselective degradation, with the R-enantiomer degrading faster in soil. | ||
| R-enantiomer | 20.4 - 53.3 days[1][2][3] | 11.4 - 34.7 days[1][2][3] | The R-enantiomer is the more rapidly degraded enantiomer for both fungicides in soil. |
| S-enantiomer | 27.7 - 57.8 days[1][2][3] | 19.3 - 49.5 days[1][2][3] | The S-enantiomer is more persistent in the soil environment for both compounds. |
| Soil Sorption Coefficient (Koc) | ~550 mL/g (estimated) | 888 mL/g[4] | Furalaxyl exhibits stronger sorption to soil organic carbon compared to Benalaxyl, suggesting lower mobility. |
| Groundwater Ubiquity Score (GUS) | 2.29 (Transition leacher)[5] | 1.77 (Low leacher)[4] | Based on its lower GUS, Furalaxyl has a lower potential to leach into groundwater compared to Benalaxyl. |
Note: The GUS for Furalaxyl was calculated using the formula GUS = log10(DT50) x [4 - log10(Koc)] with an average DT50 of 29.9 days (average of the enantiomer ranges) and a Koc of 888 mL/g. The GUS for Benalaxyl is a reported value.
Table 2: Aquatic Ecotoxicity
| Organism | Endpoint | Benalaxyl | Furalaxyl | Key Observations |
| Algae (Scenedesmus obliquus) | 96-hour EC50 | rac-Benalaxyl: 2.893 mg/L[6] | No specific data found. | Benalaxyl shows enantioselective toxicity to algae, with the racemic mixture and the R-enantiomer being more toxic than the S-enantiomer. |
| R-(-)-Benalaxyl: 3.867 mg/L[6] | ||||
| S-(+)-Benalaxyl: 8.441 mg/L[6] | ||||
| Crustacean (Daphnia magna) | 48-hour EC50 | Moderate toxicity indicated[5] | Moderate toxicity indicated[7][8] | Both fungicides are classified as moderately toxic to Daphnia magna, though specific EC50 values for Furalaxyl are not readily available in the searched literature. |
| Fish | 96-hour LC50 | Moderate toxicity indicated[5] | Moderate toxicity indicated[7][8] | Similar to their effect on daphnids, both Benalaxyl and Furalaxyl are considered moderately toxic to fish. |
Experimental Protocols
Understanding the methodologies used to generate the data presented above is crucial for data interpretation and replication. The following sections detail the typical experimental protocols for assessing key environmental fate parameters, based on OECD guidelines and methodologies reported in comparative studies.
Soil Sorption: Batch Equilibrium Method
The soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are determined using a batch equilibrium method, generally following OECD Guideline 106 .
Methodology:
-
Soil Preparation: A range of representative agricultural soils are air-dried and sieved (typically <2 mm). Key soil properties such as pH, organic carbon content, texture (sand, silt, clay content), and cation exchange capacity are determined.
-
Test Solution Preparation: A stock solution of the test substance (Benalaxyl or Furalaxyl) is prepared in a 0.01 M CaCl2 solution, which mimics the ionic strength of soil solution and minimizes cation exchange effects. A series of dilutions are made from the stock solution.
-
Equilibration: A known mass of soil is placed in a centrifuge tube with a specific volume of the test solution. The tubes are then agitated (e.g., on a shaker) at a constant temperature (e.g., 25°C) for a predetermined equilibration period (e.g., 24 hours) to allow the pesticide to partition between the soil and aqueous phases.
-
Phase Separation: After equilibration, the solid and liquid phases are separated by centrifugation.
-
Analysis: The concentration of the pesticide remaining in the supernatant (aqueous phase) is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS).
-
Calculation: The amount of pesticide sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the aqueous phase. The soil sorption coefficient (Kd) is then calculated as the ratio of the concentration of the pesticide in the soil to the concentration in the aqueous phase at equilibrium. The Koc is calculated by dividing the Kd by the fraction of organic carbon in the soil.
Soil Degradation: Aerobic Soil Incubation
The rate of degradation of a pesticide in soil is determined through aerobic soil incubation studies, often following OECD Guideline 307 .
Methodology:
-
Soil Preparation: Fresh soil samples are collected, sieved (<2 mm), and their moisture content is adjusted to a specific level (e.g., 40-60% of maximum water holding capacity).
-
Application of Test Substance: The test substance (Benalaxyl or Furalaxyl) is applied to the soil at a known concentration.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) in vessels that allow for aerobic conditions.
-
Sampling: At predetermined time intervals, replicate soil samples are removed for analysis.
-
Extraction: The pesticide residues are extracted from the soil samples using an appropriate organic solvent (e.g., acetonitrile or ethyl acetate).
-
Analysis: The concentration of the parent compound and any major metabolites in the extracts is quantified using an analytical technique like HPLC-MS/MS.
-
Data Analysis: The degradation kinetics are determined by plotting the concentration of the pesticide against time. The data is typically fitted to a first-order or other appropriate kinetic model to calculate the dissipation time 50% (DT50), or half-life.
Comparative Degradation and Mobility Insights
The collected data reveals distinct differences in the environmental behavior of Benalaxyl and Furalaxyl. Furalaxyl's faster degradation and stronger sorption to soil organic matter contribute to its lower leaching potential compared to Benalaxyl.
The enantioselective degradation observed for both compounds is a critical aspect of their environmental fate. In soil, the R-enantiomers of both fungicides are preferentially degraded by soil microorganisms. This leads to an enrichment of the more persistent S-enantiomer in the soil over time.
Conversely, leaching studies have shown that the S-enantiomers of both Benalaxyl and Furalaxyl are more prevalent in leachate. This is attributed to the faster degradation of the R-enantiomers in the soil column, leaving a higher concentration of the S-enantiomers available for transport with percolating water.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Environmental behavior of benalaxyl and furalaxyl enantiomers in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Stereoselective degradation of fungicide benalaxyl in soils and cucumber plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Furalaxyl (Ref: IPE 134) [sitem.herts.ac.uk]
- 8. Furalaxyl-M [sitem.herts.ac.uk]
Safety Operating Guide
Proper Disposal of (+)-Benalaxyl: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of (+)-Benalaxyl is critical for laboratory safety and compliance. As a fungicide with moderate toxicity and significant environmental hazards, particularly to aquatic life, adherence to strict disposal protocols is paramount.[1] This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste from cradle to grave, minimizing health risks and environmental contamination.
Hazard and Regulatory Overview
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Disposal is governed by local, regional, and national regulations.[2][3] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable laws. The waste code should be assigned in discussion between the user, the producer, and the waste disposal company.[2][4]
| Hazard Identification & Transport Information | |
| GHS Hazard Statements | H302: Harmful if swallowed.H410: Very toxic to aquatic life with long lasting effects.[5] |
| GHS Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.P273: Avoid release to the environment.[5]P391: Collect spillage.[5] |
| UN Number | UN3077[3] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. (Benalaxyl)[3] |
| Transport Hazard Class | 9[3] |
| Packing Group | III[3] |
Protocol for this compound Waste Disposal
This protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste generated in a laboratory setting.
1.0 Personal Protective Equipment (PPE)
1.1. Before handling this compound waste, ensure appropriate PPE is worn. 1.2. Required PPE includes:
- Safety glasses or goggles.[4]
- Chemical-resistant gloves (e.g., nitrile).[4]
- Long-sleeved lab coat.[4]
- Closed-toe shoes.
2.0 Waste Segregation and Collection
2.1. Designate a specific, clearly labeled, sealed container for this compound waste.[4] Do not mix with other waste streams unless explicitly permitted by your EHS department. 2.2. Solid Waste: Collect contaminated items such as unused product, contaminated filter paper, and disposable labware in a securely sealed container. 2.3. Liquid Waste: Collect contaminated solvents or solutions in a separate, sealed, and properly labeled waste container. 2.4. Empty Containers: Empty containers retain product residue and must be treated as hazardous waste.[2]
- Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).
- Collect the rinsate as hazardous liquid waste.
- Deface the original product label on the empty container before disposal via the appropriate solid waste stream, as advised by your EHS department.
3.0 Spill Management
3.1. In the event of a spill, evacuate non-essential personnel from the area.[4] 3.2. Eliminate all ignition sources if the material is dissolved in a flammable solvent.[4] 3.3. Wear appropriate PPE for the cleanup.[4] 3.4. For solid spills: Carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust. 3.5. For liquid spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[4] 3.6. Transfer the absorbent material into the designated hazardous waste container.[4] 3.7. Clean the affected area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.[4] 3.8. Prevent any spilled material or cleanup rinsate from entering drains, sewers, or waterways.[4][5]
4.0 Storage and Final Disposal
4.1. Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[4] 4.2. Ensure the waste container is kept tightly closed.[4] 4.3. Arrange for waste pickup through your institution's EHS department or a licensed hazardous waste disposal contractor.[4] Do not dispose of this compound with general household garbage.[5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory environment.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
